Gibberellin A9
Description
Properties
CAS No. |
424-77-0 |
|---|---|
Molecular Formula |
C19H24O4 |
Molecular Weight |
316.40 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
4aα-Hydroxy-1β-methyl-8-methylenegibbane-1α,10β-dicarboxylic acid 1,4a-lactone; Ibberellin A9 |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Gibberellin A9
Precursor Compounds and Initial Steps in the Diterpenoid Pathway
The synthesis of Gibberellin A9 is rooted in the broader diterpenoid pathway, which is responsible for producing a wide array of plant metabolites. The initial steps lay the foundation for the formation of the characteristic gibberellin structure.
Role of Geranylgeranyl Diphosphate (B83284) (GGDP)
The journey to this compound commences with geranylgeranyl diphosphate (GGDP), a C20 isoprenoid that serves as the universal precursor for all diterpenoids, including gibberellins (B7789140). nih.gov GGDP itself is synthesized in plastids, primarily through the methylerythritol 4-phosphate (MEP) pathway. oup.com It is a critical branch point, channeling carbon into various essential compounds like carotenoids, chlorophylls, and, importantly, the gibberellins. nih.gov
Conversion to ent-Copalyl Diphosphate (CDP) by ent-Copalyl Diphosphate Synthase (CPS)
The first committed step in gibberellin biosynthesis is the cyclization of the linear GGDP molecule into the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). oup.comnih.gov This reaction is catalyzed by the enzyme ent-copalyl diphosphate synthase (CPS), also known as ent-kaurene (B36324) synthase A. wikipedia.orguniprot.org This enzyme belongs to the family of isomerases and facilitates an intramolecular cyclization. wikipedia.org The activity of CPS is a key regulatory point in the gibberellin biosynthetic pathway. frontiersin.org In rice, for instance, two distinct CPS genes have been identified: one involved in gibberellin biosynthesis and another in the production of phytoalexins, highlighting the divergence of diterpenoid pathways. tandfonline.com
Formation of ent-Kaurene by ent-Kaurene Synthase (KS)
Following the formation of ent-CPP, the second cyclization step is catalyzed by ent-kaurene synthase (KS), which converts ent-CPP into the tetracyclic hydrocarbon ent-kaurene. portlandpress.comoup.commaxapress.com This enzyme, formerly known as ent-kaurene synthase B, is a class I diterpene synthase. portlandpress.commaxapress.com The formation of ent-kaurene is a pivotal step, as it establishes the fundamental four-ring structure that will be further modified to create the various gibberellins. wikipedia.org In higher plants, CPS and KS are two distinct enzymes that are localized in plastids. oup.com
Specific Enzymatic Conversions Leading to this compound in the Gibberellin Pathway
Once ent-kaurene is synthesized, it moves from the plastid to the endoplasmic reticulum, where a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases, take place. wikipedia.orgkit.edu These modifications are crucial for converting the hydrocarbon skeleton of ent-kaurene into the biologically active forms of gibberellins.
ent-Kaurene Oxidation and Gibberellin A12-aldehyde Synthesis
The conversion of ent-kaurene to GA12-aldehyde involves several oxidative steps. kit.edu The highly lipophilic ent-kaurene is first oxidized at the C-19 position in a stepwise manner to form ent-kaurenol, then ent-kaurenal, and finally ent-kaurenoic acid. kit.educhalmers.se This three-step oxidation is catalyzed by ent-kaurene oxidase (KO). chalmers.senih.gov Subsequently, ent-kaurenoic acid is further oxidized to GA12-aldehyde. frontiersin.orgkit.edu This conversion involves the hydroxylation of ent-kaurenoic acid to ent-7α-hydroxykaurenoic acid, followed by an oxidative ring contraction that extrudes C-7, resulting in the formation of GA12-aldehyde. kit.edu GA12-aldehyde is considered the first specific intermediate in the gibberellin pathway. kit.edu From GA12-aldehyde, the pathway can diverge. In the non-hydroxylation pathway, which is prominent in species like cucumber, GA12-aldehyde is eventually converted to this compound. biologists.com
C20-Gibberellin Metabolism in Relation to this compound Precursors
The biosynthesis of this compound, a C19-GA, originates from C20-gibberellin precursors, primarily GA12. oup.comuniprot.orguniprot.org The conversion of GA12 to GA9 is a multi-step process catalyzed by GA 20-oxidase (GA20ox), a 2-oxoglutarate-dependent dioxygenase (2-ODD). oup.comuniprot.orguniprot.orgnih.gov This enzymatic reaction involves a three-step oxidation at the C-20 position of the GA skeleton. uniprot.orguniprot.org
The pathway from GA12 proceeds through the intermediates GA15 and GA24. uniprot.orguniprot.orgoup.comcapes.gov.br GA20ox first catalyzes the conversion of GA12 to GA15, which is then oxidized to GA24. uniprot.orguniprot.org Finally, GA20ox facilitates the removal of the C-20 carbon from GA24 to yield the C19-GA, GA9. nih.gov GA25 is also formed as a minor product in this process. uniprot.orgoup.comcapes.gov.br
In some plant species, a parallel pathway involving 13-hydroxylated GAs exists. oup.com However, the non-13-hydroxylation pathway leading to GA9 is significant. oup.com For instance, in maize, while the early 13-hydroxylation pathway is predominant, the pathway from GA12 to GA9 exists, though it may play a minor role. nih.gov Studies in various plants, including Arabidopsis thaliana and Marah macrocarpus, have elucidated the role of GA20ox enzymes in converting C20-GA precursors to GA9. uniprot.orguniprot.orgoup.com
This compound Carboxyl Methyltransferase Activity in Biosynthesis
Methylation of the carboxyl group of gibberellins is a known modification reaction. ontosight.ai Specifically, this compound carboxyl methyltransferase activity involves the transfer of a methyl group from S-adenosylmethionine (SAM) to the C-6 carboxyl group of GA9. ontosight.aiwikipedia.org This enzymatic reaction is catalyzed by GA methyltransferases (GAMTs). wikipedia.org
In Arabidopsis, the enzymes GAMT1 and GAMT2 are responsible for methylating the carboxyl group of GAs. wikipedia.org While this methylation can serve as an inactivation method for some GAs, its precise role in the direct biosynthetic pathway of active GAs from GA9 is complex. encyclopedia.pub The formation of methyl esters can be a form of inactivation, regulating the pool of available GAs for conversion to bioactive forms. encyclopedia.pub
This compound,2-Oxoglutarate:Oxygen Oxidoreductase Activity
The enzyme family of 2-oxoglutarate-dependent dioxygenases (2-ODDs) plays a critical role in the later stages of gibberellin biosynthesis. oup.com One of the key enzymes in this family is GA 20-oxidase (GA20ox), which exhibits this compound,2-oxoglutarate:oxygen oxidoreductase activity. uniprot.orguniprot.org
Different isoforms of GA20ox exist in plants, with varying substrate specificities and expression patterns. oup.commdpi.com For example, in Arabidopsis, several GA20ox genes have been identified, and their encoded enzymes contribute to the production of GA9 from GA12. uniprot.orguniprot.orgnih.gov The activity of these enzymes is a key regulatory point in controlling the flux through the GA biosynthetic pathway. oup.com
This compound 16α,17 Epoxidase Activity
Epoxidation represents a significant modification in the gibberellin metabolic pathway. Specifically, this compound 16α,17 epoxidase catalyzes the formation of an epoxide ring at the 16,17-position of the GA9 molecule. ontosight.ai This reaction leads to the formation of GA9 16α,17-epoxide. ontosight.aihmdb.ca
This enzymatic activity is carried out by cytochrome P450 monooxygenases. wikipedia.orgoup.comanu.edu.au In rice, an enzyme encoded by the Elongated Uppermost Internode (EUI) gene, CYP714D1, has been identified as a GA 16α,17-epoxidase that acts on non-13-hydroxy GAs, including GA9. wikipedia.orgoup.comanu.edu.au This epoxidation is considered an inactivation step, as it prevents the conversion of GA9 to the bioactive GA4. encyclopedia.puboup.commdpi.com The mechanism involves the use of molecular oxygen and a reducing agent like NADPH. ontosight.ai The resulting GA9 16α,17-epoxide can be further metabolized to products like 16,17-dihydroxy-16,17-dihydro GA9. oup.com
Catabolism and Inactivation Pathways of this compound
The regulation of bioactive gibberellin levels is crucial for normal plant development and is achieved not only through controlled biosynthesis but also through specific inactivation pathways. This compound, as a direct precursor to the bioactive GA4, is a key target for these deactivation mechanisms.
GA 2-Oxidation (GA2ox) and Inactivation
One of the primary mechanisms for the inactivation of C19-gibberellins, including GA9, is 2β-hydroxylation, a reaction catalyzed by GA 2-oxidases (GA2ox). wikipedia.orgmdpi.comnih.gov These enzymes are 2-oxoglutarate-dependent dioxygenases that introduce a hydroxyl group at the C-2 position of the GA molecule, rendering it biologically inactive. oup.comnih.gov
The GA2ox-mediated conversion of GA9 results in the formation of GA51. nih.govnih.govuniprot.orguniprot.org This reaction effectively removes GA9 from the pool available for conversion to the bioactive GA4. mdpi.com GA2ox enzymes are encoded by a multigene family in many plant species, and different isoforms can have varying substrate specificities and expression patterns, allowing for precise spatial and temporal regulation of GA levels. mdpi.comfrontiersin.org For example, in Arabidopsis and rice, several GA2ox genes have been identified that play a role in the 2-oxidation of GA9. nih.govnih.gov
Conjugation Mechanisms and this compound Deactivation
Conjugation is another important pathway for the deactivation of gibberellins. This process involves the attachment of a molecule, such as glucose, to the GA, which can either be a form of inactivation or storage. oup.com
The formation of glucose esters or glucose ethers with gibberellins has been observed in several plant species. oup.com While specific GA-glycosyl transferase genes have not been fully characterized, this mechanism is recognized as a potential route for GA deactivation. oup.com Another form of conjugation is methylation, catalyzed by gibberellin carboxyl methyltransferases. As mentioned previously, the methylation of the carboxyl group of GA9 can lead to its inactivation. wikipedia.orgencyclopedia.pub These conjugation reactions reduce the amount of free, active GAs and their precursors, thereby playing a role in maintaining GA homeostasis. encyclopedia.pub
Subcellular Localization of this compound Biosynthesis Enzymes
In higher plants, the biosynthesis of gibberellins, including the pathway leading to GA9, is a spatially segregated process, occurring across three distinct cellular compartments: plastids, the endoplasmic reticulum, and the cytosol. nih.govnih.gov This compartmentalization is crucial for regulating the metabolic flux and the production of bioactive GAs.
The initial stages of the pathway take place in the plastids. Here, the common diterpenoid precursor, geranylgeranyl diphosphate (GGDP), is converted into ent-kaurene. nih.gov This conversion is a two-step cyclization reaction catalyzed by two soluble enzymes:
ent-copalyl diphosphate synthase (CPS): Catalyzes the conversion of GGDP to ent-copalyl diphosphate (CDP). nih.gov
ent-kaurene synthase (KS): Catalyzes the subsequent cyclization of CDP to form ent-kaurene. nih.gov Both CPS and KS are localized in the stroma of plastids. nih.govoup.com
Following its synthesis, the lipophilic ent-kaurene is translocated to the endoplasmic reticulum (ER). Here, it undergoes a series of oxidation reactions catalyzed by two membrane-bound cytochrome P450 monooxygenases:
ent-kaurene oxidase (KO): This enzyme carries out the stepwise oxidation of ent-kaurene to ent-kaurenoic acid. wikipedia.org
ent-kaurenoic acid oxidase (KAO): KAO then converts ent-kaurenoic acid into GA12. nih.gov In some species, KAO can also produce GA12-aldehyde. annualreviews.org
The final stage of biosynthesis, which includes the formation of GA9, occurs in the cytosol. GA12, synthesized at the ER, is transported to the cytosol where it is converted into various other GAs by a family of soluble 2-oxoglutarate-dependent dioxygenases (2-ODDs). nih.govwikipedia.org Specifically, GA9 is formed from GA12 through the action of GA 20-oxidase (GA20ox), a multifunctional enzyme that catalyzes several consecutive oxidation steps. researchgate.net The subsequent conversion of GA9 to the bioactive GA4 is catalyzed by GA 3-oxidase (GA3ox), another cytosolic 2-ODD. oup.com
Table 1: Subcellular Localization of GA Biosynthesis Enzymes in Plants
| Step | Precursor | Product | Enzyme(s) | Subcellular Location |
|---|---|---|---|---|
| 1 | Geranylgeranyl diphosphate (GGDP) | ent-copalyl diphosphate (CDP) | ent-copalyl diphosphate synthase (CPS) | Plastid |
| 2 | ent-copalyl diphosphate (CDP) | ent-kaurene | ent-kaurene synthase (KS) | Plastid |
| 3 | ent-kaurene | ent-kaurenoic acid | ent-kaurene oxidase (KO) | Endoplasmic Reticulum |
| 4 | ent-kaurenoic acid | Gibberellin A12 (GA12) | ent-kaurenoic acid oxidase (KAO) | Endoplasmic Reticulum |
| 5 | Gibberellin A12 (GA12) | this compound (GA9) | GA 20-oxidase (GA20ox) | Cytosol |
Differences in Biosynthesis Pathways Across Plant Species and Other Organisms (e.g., Fungi, Bacteria)
While plants, some fungi, and certain bacteria can all produce structurally identical gibberellins, the underlying biosynthetic pathways, the enzymes involved, and their genetic organization show profound differences. rothamsted.ac.uknih.gov This suggests that the ability to synthesize GAs evolved independently in these different kingdoms, a classic example of convergent evolution. oup.comrothamsted.ac.uk
In higher plants , the GA biosynthesis genes are typically found scattered across multiple chromosomes. wikipedia.org The pathway proceeds with two distinct enzymes, CPS and KS, in the plastid, followed by cytochrome P450s (KO and KAO) on the ER, and finally, soluble 2-ODD enzymes (e.g., GA20ox, GA3ox) in the cytosol for the later steps. nih.govwikipedia.org
In fungi , such as the well-studied rice pathogen Fusarium fujikuroi (formerly Gibberella fujikuroi), the GA biosynthesis genes are organized into a single gene cluster. wikipedia.orgrothamsted.ac.uk There are several key enzymatic differences compared to plants:
A single bifunctional enzyme, CPS/KS , performs the functions of both plant CPS and KS. csic.es
The subsequent oxidation steps, including those analogous to KO and KAO, as well as later modifications, are catalyzed by a distinct set of cytochrome P450 monooxygenases (P450s) , which are unrelated in amino acid sequence to their plant counterparts. rothamsted.ac.ukcsic.es For instance, 20-oxidation is catalyzed by a P450 in the fungus, whereas it is handled by a dioxygenase (GA20ox) in plants. rothamsted.ac.uk
The pathway itself can differ. In F. fujikuroi, 3β-hydroxylation occurs early in the pathway, catalyzed by a P450, leading to the formation of GA14 from ent-kaurenoic acid, bypassing GA12 as a major intermediate. rothamsted.ac.ukcsic.es In contrast, another GA-producing fungus, Phaeosphaeria sp. L487, utilizes a plant-like pathway, metabolizing GA12 to GA1 via GA9 and GA4. tandfonline.comtandfonline.com
In bacteria , such as the symbiotic rhizobacterium Bradyrhizobium japonicum, GA biosynthesis genes are found within a single operon. researchgate.net The bacterial pathway shares some similarities with plants but also has distinct features:
Like plants, bacteria possess two separate, monofunctional enzymes for CPS and KS . csic.es
Similar to fungi, the KO and KAO activities are performed by cytochrome P450 (CYP) enzymes , but these are unrelated to both the plant and fungal enzymes. csic.es
Bacteria lack the GA20ox and GA3ox enzymes found in plants and instead use a different set of enzymes for these later-stage conversions. csic.es
These distinct evolutionary routes have resulted in a fascinating diversity of molecular strategies to achieve the synthesis of the same class of hormone-like compounds.
Table 2: Comparison of Gibberellin Biosynthesis Features in Plants, Fungi, and Bacteria
| Feature | Higher Plants | Fungi (e.g., F. fujikuroi) | Bacteria (e.g., B. japonicum) |
|---|---|---|---|
| Gene Organization | Genes dispersed on multiple chromosomes wikipedia.org | Genes clustered on one chromosome wikipedia.org | Genes organized in an operon researchgate.net |
| ent-kaurene Synthesis | Two separate enzymes (CPS, KS) wikipedia.org | One bifunctional enzyme (CPS/KS) csic.es | Two separate enzymes (CPS, KS) csic.es |
| Intermediate Oxidation (ent-kaurene to GA12/GA14) | Cytochrome P450s (KO, KAO) wikipedia.org | Unrelated Cytochrome P450s rothamsted.ac.uk | Unrelated Cytochrome P450s csic.es |
| Late-Stage Oxidation (e.g., GA12 to GA9) | 2-oxoglutarate-dependent dioxygenases (e.g., GA20ox) wikipedia.org | Cytochrome P450s rothamsted.ac.uk | Other enzymes (not GA20ox/GA3ox) csic.es |
Table 3: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| Gibberellin A1 | GA1 |
| Gibberellin A4 | GA4 |
| This compound | GA9 |
| Gibberellin A12 | GA12 |
| Gibberellin A12-aldehyde | GA12-aldehyde |
| Gibberellin A14 | GA14 |
| ent-copalyl diphosphate | CDP |
| ent-kaurene | - |
| ent-kaurenoic acid | - |
Molecular Mechanisms of Gibberellin A9 Action
Receptor Interactions and Signal Perception
The perception of a gibberellin signal is the first critical step in initiating a physiological response. This process is mediated by a family of soluble nuclear receptors known as GIBBERELLIN INSENSITIVE DWARF1 (GID1). nih.govcsic.es
The GID1 receptor family, which in Arabidopsis thaliana consists of three orthologs (GID1a, GID1b, and GID1c), functions as the primary sensor for gibberellins (B7789140). nih.govusp.br These receptors are characterized by their high binding affinity for biologically active GAs, such as GA1, GA3, and particularly GA4. uniprot.orgnih.gov
Gibberellin A9, along with its precursor GA20, is generally categorized as an inactive or weakly active GA. nih.gov Research demonstrates that its binding affinity to the GID1 receptor is substantially lower than that of highly bioactive GAs. nih.gov However, studies have shown that at sufficiently high concentrations, even inactive GAs like GA9 can induce the interaction between GID1 and its target DELLA proteins. nih.gov For instance, in interaction assays with grapevine proteins, active GAs induced GID1-DELLA interactions at concentrations of 1 nM or greater, whereas much higher concentrations of inactive GAs like GA9 were required to elicit a similar response. nih.gov This suggests that while GA9 can engage with the receptor, it does so with much lower efficiency than its bioactive counterparts.
| Gibberellin Type | Receptor | Relative Binding Affinity / Effective Concentration | Primary Role |
| Gibberellin A4 (GA4) | GID1 | High affinity; effective at low (nM) concentrations nih.govnih.gov | Bioactive |
| Gibberellin A1 (GA1) | GID1 | High affinity, but generally lower than GA4 nih.gov | Bioactive |
| Gibberellin A3 (GA3) | GID1 | High affinity, but generally lower than GA4 nih.gov | Bioactive |
| This compound (GA9) | GID1 | Low affinity; requires high concentrations to induce interaction nih.gov | Precursor to GA4 frontiersin.org |
| Gibberellin A20 (GA20) | GID1 | Low affinity; requires high concentrations to induce interaction nih.gov | Precursor to GA1 |
This table provides a comparative overview of the interaction characteristics of various gibberellins with the GID1 receptor, based on available research data.
The binding of a gibberellin molecule into the binding pocket of the GID1 receptor triggers a critical conformational change. scispace.comresearchgate.netpreachbio.com This change involves a flexible N-terminal region of the GID1 protein, which acts as a "lid" that closes over the GA-binding pocket upon ligand entry. nih.govbiorxiv.org This structural alteration is essential as it creates a new composite surface on the GID1 receptor. nih.govresearchgate.net This new surface is specifically recognized by the DELLA proteins, which are the master negative regulators of GA signaling. nih.govnih.gov Given GA9's low binding affinity, it is understood that its ability to induce and stabilize this closed conformation of GID1 is significantly less efficient compared to bioactive GAs like GA4. This results in a weaker or more transient formation of the GID1-DELLA complex, unless GA9 is present at very high concentrations. nih.gov
DELLA Protein Regulation by this compound Signaling
DELLA proteins are nuclear-localized growth repressors that function by inhibiting the activity of various transcription factors. nih.govmdpi.comnih.gov The primary output of GA perception is the targeted removal of these repressors, thereby permitting growth-promoting gene expression. nih.govnih.gov
The formation of the GA-GID1-DELLA ternary complex is the signal for the destruction of the DELLA protein. researchgate.netwikipedia.org This complex is recognized by an F-box protein, which in Arabidopsis is named SLEEPY1 (SLY1) and in rice is GIBBERELLIN INSENSITIVE DWARF2 (GID2). nih.govnih.govencyclopedia.pub The F-box protein is a component of a larger SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. researchgate.netbiorxiv.orgresearchgate.net
Upon recognition of the GA-GID1-DELLA complex, the SCFSLY1/GID2 complex polyubiquitinates the DELLA protein. biorxiv.orgwikipedia.orgencyclopedia.pub This process tags the DELLA protein for degradation by the 26S proteasome, a large protein complex that breaks down unneeded or damaged proteins. nih.govnih.gov The degradation of DELLA proteins relieves their repressive effects and allows GA responses to proceed. wikipedia.org Because GA9 only weakly promotes the formation of the GID1-DELLA complex, its ability to directly trigger this degradation cascade is minimal. nih.gov Significant DELLA degradation mediated by GA9 would primarily occur if GA9 is converted into a more bioactive form, such as GA4. frontiersin.org
DELLA proteins act as repressors of a wide range of developmental processes that are promoted by gibberellins, including stem elongation, seed germination, and flowering. nih.govnih.govwikipedia.org They execute this function by physically interacting with and inactivating key transcription factors, such as the PHYTOCHROME INTERACTING FACTORs (PIFs), which are potent promoters of elongation growth. nih.govwikipedia.org
The growth-promoting effects observed following the application of gibberellins are a direct result of the degradation of these DELLA repressors. nih.gov Since GA9 is a direct precursor to the highly bioactive GA4, its primary role in mediating growth is through its conversion in the final step of the GA biosynthesis pathway. frontiersin.org The resulting GA4 can then efficiently bind to GID1, trigger the robust degradation of DELLA proteins, and unleash the activity of growth-promoting transcription factors. Therefore, any significant growth response attributed to GA9 is largely an indirect effect of its metabolic conversion rather than its own weak activity.
Downstream Signaling Cascades Initiated by this compound
The degradation of DELLA proteins initiates a cascade of transcriptional changes that constitute the downstream GA response. The removal of DELLA repressors liberates a multitude of transcription factors, allowing them to bind to the promoters of their target genes and regulate their expression. mdpi.comwikipedia.org
This leads to the modulation of genes involved in cell division and cell elongation, which are the fundamental cellular processes driving plant growth. mdpi.comresearchgate.net Furthermore, the GA signaling pathway exhibits feedback regulation on its own metabolism. frontiersin.orgresearchgate.net The degradation of DELLAs typically leads to the downregulation of GA biosynthesis genes (e.g., GA20ox, GA3ox) and the upregulation of GA deactivation genes (e.g., GA2ox), creating a homeostatic mechanism to control the levels of bioactive GAs. frontiersin.orgnih.gov Any downstream signaling initiated directly by GA9 would be faint; its main contribution is providing the substrate for the synthesis of GA4, which then powerfully drives these downstream cascades, leading to a full physiological response. frontiersin.org
Transcriptional Regulation by this compound-Responsive Factors
The transcriptional response to gibberellins is primarily mediated by the degradation of DELLA proteins, which are nuclear repressors of GA signaling. frontiersin.orgnih.gov When bioactive GAs, such as GA4 derived from GA9, are present, they bind to the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor. wikipedia.orgcsic.es This binding event promotes the formation of a GA-GID1-DELLA complex, which targets the DELLA protein for ubiquitination and subsequent degradation by the 26S proteasome. nih.govwikipedia.org The removal of DELLA proteins liberates various transcription factors, allowing them to bind to the promoter regions of GA-responsive genes and modulate their expression. csic.esrothamsted.ac.uk
Several families of transcription factors are known to be responsive to the gibberellin signaling pathway. For instance, in cereal aleurone layers, the degradation of DELLA proteins leads to the upregulation of GAMYB gene expression. rothamsted.ac.uk GAMYB is a key R2R3-MYB transcription factor that activates the promoters of genes encoding hydrolytic enzymes required for germination. rothamsted.ac.ukresearchgate.net
In Arabidopsis thaliana, the GATA transcription factors GNC (GATA, NITRATE-INDUCIBLE, CARBON-METABOLISM INVOLVED) and GNL (GNC-LIKE) are important targets of the GA signaling pathway. nih.gov These factors are involved in processes such as greening and flowering. The activation of GA signaling leads to the repression of GNC and GNL expression, demonstrating a point of convergence between GA and other hormonal pathways, like auxin signaling. nih.gov Furthermore, INDETERMINATE DOMAIN (IDD) transcription factors, such as TaIDD11 in wheat, have been identified as positive regulators of GA-mediated growth, interacting directly with DELLA proteins. rothamsted.ac.uk
| Transcription Factor | Family | Role in GA Signaling | Regulated Processes |
|---|---|---|---|
| GAMYB | R2R3-MYB | Positively regulated by GA signaling (via DELLA degradation). rothamsted.ac.uk | Seed germination, flowering. rothamsted.ac.ukresearchgate.net |
| GNC / GNL | GATA | Negatively regulated by GA signaling. nih.gov | Greening, flowering time, senescence. nih.gov |
| IDDs (e.g., TaIDD11) | INDETERMINATE DOMAIN | Positively regulate GA responses; interact with DELLA proteins. rothamsted.ac.uk | Plant growth, floral transition. rothamsted.ac.uk |
| PIFs (e.g., PIF3, PIF4) | bHLH | Activity is repressed by DELLA proteins; released upon GA-induced DELLA degradation. wikipedia.orgrothamsted.ac.uk | Elongation growth, photomorphogenesis. wikipedia.orgrothamsted.ac.uk |
Modulation of Transcription Factor Activity by DELLA Proteins (e.g., PIFs, MYC2/3/4)
DELLA proteins lack a DNA-binding domain and exert their regulatory function by interacting with and modulating the activity of a wide array of transcription factors and other nuclear proteins. frontiersin.orgnih.gov This protein-protein interaction is a central mechanism for integrating GA signals with other developmental and environmental cues. DELLAs can either sequester transcription factors, preventing them from binding to their target DNA sequences, or act as coactivators within transcriptional complexes. wur.nlresearchgate.net
A well-characterized example is the interaction between DELLA proteins and Phytochrome Interacting Factors (PIFs), which are basic helix-loop-helix (bHLH) transcription factors that promote elongation growth. wikipedia.orgrothamsted.ac.uk In the absence of GA, accumulated DELLA proteins bind directly to PIFs (such as PIF3 and PIF4), preventing them from activating their target genes. rothamsted.ac.uk The GA-induced degradation of DELLAs releases the PIFs, allowing them to promote cell elongation. wikipedia.orgrothamsted.ac.uk
DELLAs also modulate the activity of transcription factors involved in other hormone signaling pathways. For instance, they interact with JASMONATE-ZIM-DOMAIN (JAZ) proteins, which are key repressors in the jasmonic acid (JA) signaling pathway. researchgate.net JAZ proteins normally bind to and inhibit the activity of the transcription factor MYC2. The interaction between DELLA and JAZ proteins relieves this repression on MYC2, thereby influencing JA-dependent responses. researchgate.net This demonstrates how DELLAs act as a hub, integrating GA signals with the JA pathway through a cascade of protein interactions.
| Interacting Transcription Factor | Family | Mechanism of DELLA Action | Functional Consequence |
|---|---|---|---|
| PIF3, PIF4 | bHLH | Sequestration; DELLA binding prevents PIF from binding to its target DNA. rothamsted.ac.ukresearchgate.net | Inhibition of hypocotyl elongation in the absence of GA. rothamsted.ac.uk |
| MYC2/3/4 | bHLH | Indirect; DELLA interacts with JAZ proteins, which in turn regulate MYC2 activity. researchgate.net | Crosstalk between GA and Jasmonic Acid signaling pathways. researchgate.net |
| BZR1 | - | Inhibition of DNA binding activity. researchgate.net | Integration of GA and Brassinosteroid signaling. |
| EIN3 | - | Inhibition of DNA binding activity. researchgate.net | Crosstalk between GA and Ethylene signaling. |
Epigenetic Modifications Influenced by this compound Signaling
The signaling cascade initiated by gibberellins, including the pathway involving GA9, extends to the epigenetic level, influencing chromatin structure and DNA methylation to fine-tune gene expression. nih.gov These epigenetic controls add another layer of regulation to GA-mediated developmental processes. mdpi.com
Studies have shown that GA application can lead to significant changes in the epigenome. For example, treatment with Gibberellin A3 in tobacco resulted in increased chromatin de-condensation and a reduction in global DNA methylation. cas.cz This was accompanied by a decrease in the transcript levels of DNA methyltransferase genes, specifically NtMET1 and NtCMT3, suggesting that GAs can influence the machinery that maintains methylation patterns. cas.cz While these changes were transient and not inherited across generations, they highlight a direct link between GA signaling and the epigenetic state of the cell. cas.cz
Chromatin remodeling is another key epigenetic mechanism regulated by GA signaling. encyclopedia.pub The activity of ATP-dependent chromatin remodeling complexes, such as the SWI/SNF complex, is crucial for modulating GA-responsive gene expression. mdpi.com In Arabidopsis, the SWI/SNF ATPase BRAHMA (BRM) acts as a positive regulator of GA-mediated responses, while another remodeler, PICKLE (PKL), modulates the expression of a large percentage of GA-responsive genes. mdpi.comencyclopedia.pub These remodelers can alter the accessibility of DNA to the transcriptional machinery, thereby activating or repressing gene expression in response to GA signals. researchgate.net It has been proposed that DELLA proteins may also directly influence chromatin structure by interacting with chromatin remodelers like SWI3C. researchgate.net
| Epigenetic Mechanism | Key Factors/Processes Involved | Effect of GA Signaling |
|---|---|---|
| DNA Methylation | DNA methyltransferases (e.g., MET1, CMT3). cas.cz | GA application can lead to global DNA hypomethylation by reducing the expression of methyltransferase genes. cas.czresearchgate.net |
| Chromatin Remodeling | SWI/SNF ATPases (e.g., PICKLE (PKL), BRAHMA (BRM)). mdpi.comencyclopedia.pub | Chromatin remodelers are required for the proper expression of many GA-responsive genes, integrating hormonal and environmental cues. mdpi.com |
| Histone Modification | Potential interaction of DELLA proteins with chromatin remodelers (e.g., SWI3C). researchgate.net | GA signaling may modulate chromatin structure and histone marks, though direct mechanisms are still being elucidated. researchgate.netnih.gov |
Role of Gibberellin A9 in Plant Growth and Developmental Processes
Regulation of Seed Germination and Dormancy Release
Gibberellins (B7789140) (GAs) are fundamentally important for breaking seed dormancy and promoting germination omexcanada.comyoutube.com. This process requires the synthesis of new, bioactive GAs after the seed takes up water nih.gov. GA9 functions as a key intermediate in the metabolic pathway that produces these active GAs. While studies on beech seeds showed that the levels of GAs from the 13-hydroxylation pathway were strongly correlated with dormancy breaking, the differences in GA9 levels were less pronounced, which is consistent with its role as a precursor that is converted to other forms researchgate.net. The balance between GA and abscisic acid (ABA) is critical, with GA promoting germination and ABA maintaining dormancy youtube.comfrontiersin.org.
The growth and emergence of the embryonic root (radicle) is a defining event in germination. This growth is driven by the elongation of the embryonic axis, a process promoted by bioactive gibberellins omexcanada.com. These active GAs stimulate cell elongation and expansion, providing the mechanical force needed for the radicle to push through the seed coat and surrounding tissues youtube.comnih.gov. The production of the necessary bioactive GAs, such as GA4, relies on a biosynthetic pathway in which GA9 is an essential precursor biologists.comnih.gov. Therefore, the conversion of GA9 into its active forms is a critical step for facilitating the elongation of the embryonic axis during germination.
In the seeds of cereal grains, the aleurone layer plays a vital role in mobilizing stored energy reserves. Following germination signals, the embryo synthesizes gibberellins that travel to the aleurone layer steberlab.org. These hormones trigger the aleurone cells to synthesize and secrete hydrolytic enzymes, most notably α-amylase, into the endosperm wikipedia.org. The α-amylase then breaks down starch into sugars, which are transported to the growing embryo as a source of energy wikipedia.org. While bioactive forms like GA1 and GA4 are the direct signaling molecules in the aleurone, the synthesis of these compounds depends on the availability of precursors like GA9 from the GA biosynthetic pathway steberlab.org.
Stem Elongation and Internode Development
Stem growth is achieved through a combination of cell division, which increases the number of cells, and cell elongation, which increases their size omexcanada.comnih.gov. Bioactive gibberellins influence both processes. They promote cell elongation by activating enzymes that loosen the cell wall, allowing the cell to expand under turgor pressure omexcanada.comnih.gov. GAs also stimulate cell division by influencing proteins that control the cell cycle nih.govtuttee.co. The involvement of GA9 is as an immediate precursor to the active GAs that carry out these functions. The observed increase in free GA9 concentration during periods of rapid shoot growth in Sitka spruce suggests a high rate of synthesis to fuel the production of active GAs needed for cell division and elongation nih.gov.
Table 1: Concentration of Free Gibberellin A9 During Shoot Elongation in Sitka Spruce
Data shows the concentration of free GA9 (ng/g fresh weight) in needles and stems of Sitka spruce during different stages of shoot elongation under heat and drought conditions, which are inductive for growth nih.gov.
| Tissue | Early Elongation Phase (ng/g FW) | Rapid Elongation Phase (ng/g FW) | Post-Elongation (ng/g FW) |
|---|---|---|---|
| Needles | 22 | 32 | 12 |
| Stems | 1 | 22 | 9 |
In woody perennials, gibberellins regulate key aspects of development, including shoot growth and branching. In Jatropha curcas, a woody plant, gibberellin was identified as a positive regulator of shoot branching nih.govnih.gov. Studies in poplar have shown that local de novo biosynthesis of GAs within the stems plays a role in wood development by stimulating the activity of the cambium, the cell layer responsible for secondary growth doaj.org. As an intermediate in this synthesis, GA9 contributes to the pool of GAs available for regulating these processes. Furthermore, in Sitka spruce, higher concentrations of GA9 and its conjugate were found in plants grown under conditions that are inductive for flowering, linking the GA9-related pathway to reproductive development in woody species nih.goviaea.org.
Fruit Development and Parthenocarpy
Gibberellins are pivotal in the transition of the ovary into a fruit, a process known as fruit set. nih.gov this compound, as a key precursor to bioactive GAs, is integral to this process.
Ovary Development and Fruit Set
The initiation of fruit set generally requires pollination and fertilization, which stimulate the accumulation of plant hormones, including gibberellins, within the ovary. nih.gov Gibberellins promote fruit set by stimulating cell division and expansion in the ovary wall. nih.gov The application of gibberellins can induce fruit set even in the absence of pollination, leading to parthenocarpic fruit development. plos.org
In cucumber, the ovary-derived this compound is essential for the development of the female flower, which is a prerequisite for subsequent fruit development. nih.gov The transport of GA9 from the ovary to the perianth, where it is converted to active GA4, ensures the proper development of the floral organs that will form the fruit. nih.gov
Seedless Fruit Induction Mechanisms
Parthenocarpy, the development of fruit without fertilization, results in seedless fruits and can be induced by the application of gibberellins. usda.govdoraagri.comemergentresearch.org Gibberellins can bypass the need for fertilization-induced hormonal signals that normally trigger fruit development. nih.gov Elevated activity in the GA pathway is known to promote the growth of seedless fruit. usda.gov
The mechanism often involves the upregulation of GA biosynthesis genes, leading to higher levels of bioactive GAs in the ovary. nih.gov For instance, in some tomato mutants, parthenocarpy is associated with increased levels of GAs in the ovaries before pollination. nih.gov The application of GA biosynthesis inhibitors can prevent parthenocarpic fruit growth, and this inhibition can be reversed by the application of bioactive GAs, highlighting the central role of the GA biosynthesis pathway. nih.gov While not always directly measured, the flux through the GA biosynthesis pathway, which includes the conversion of precursors like this compound, is a critical component of inducing parthenocarpy. In some species, the overexpression of genes like GA20-oxidase, which is involved in the production of GA9, has been shown to induce parthenocarpic fruit development by enhancing the synthesis of bioactive GAs like GA4. frontiersin.orgnih.gov
Root System Architecture Modulation
Gibberellins are recognized as regulators of root development, influencing aspects such as root elongation. frontiersin.orgnih.gov Studies on gibberellin-deficient mutants in Arabidopsis have demonstrated reduced root elongation, which was linked to lower production of gibberellins in the roots. frontiersin.orgnih.gov This indicates that a sufficient level of endogenous gibberellins is necessary for normal root growth.
There is significant cross-talk between gibberellins and other phytohormones, particularly auxin, in modulating root system architecture. frontiersin.orgnih.gov Auxins can modulate the expression of GA synthesis-related genes, while gibberellins are involved in increasing polar auxin transport. frontiersin.orgnih.gov This interplay between auxin and gibberellin signaling pathways is crucial for the coordinated development of the root system. While specific studies on the direct role of this compound in root architecture are limited, its role as a precursor to bioactive GAs means it is an essential component of the metabolic pathways that provide the active hormones necessary for regulating root growth and development.
Primary Root Elongation
Gibberellins are integral regulators of primary root growth, influencing the rates of cell division and expansion within the root meristem. frontiersin.org The primary site of GA action in promoting root elongation has been identified in the endodermal cell layer. nih.gov While bioactive GAs like GA1 and GA4 are the direct effectors of this process, the availability of their precursor, GA9, is a limiting factor in their synthesis. The conversion of GA9 to GA4, catalyzed by the enzyme GA 3-oxidase (GA3ox), is a key regulatory step. nih.gov
In Arabidopsis, studies have shown that a finely-tuned concentration of bioactive GAs is necessary for normal root development. frontiersin.org Inhibition of GA signaling, which can be caused by a lack of bioactive GAs, has a significant negative effect on root elongation. nih.gov The spatial distribution of GAs is tightly controlled, with bioactive forms accumulating specifically in the endodermal cells of the root's elongation zone. nih.gov Therefore, the synthesis and transport of GA9 to these specific cells for conversion into GA4 is essential for maintaining the hormonal balance required for sustained primary root growth.
Lateral Root Formation
The role of gibberellins in lateral root formation is generally inhibitory. nih.govnih.gov Research on various plant species, including Populus and Arabidopsis, has demonstrated that a reduction in the levels of bioactive GAs leads to an increase in lateral root proliferation and elongation. nih.govnih.gov Conversely, increasing the levels of bioactive GAs, such as GA1 and GA4, results in reduced lateral root density. nih.gov This inhibitory effect is primarily exerted by hindering the initiation of lateral root primordia. nih.gov
This compound contributes to this regulatory network as the immediate precursor to the inhibitory GA4. The expression of genes involved in GA biosynthesis, including those responsible for the production of GA9, and its subsequent conversion, is critical in modulating the local concentration of bioactive GAs in the root tissues where lateral roots initiate. The interaction between gibberellins and another key plant hormone, auxin, is crucial in this process. GAs can modulate polar auxin transport, which is a key driver of lateral root development. nih.gov Thus, the production of GA9 and its conversion to GA4 is an important component of the hormonal crosstalk that governs root system architecture.
Leaf Expansion and Senescence
Gibberellins play a fundamental role in promoting leaf expansion and delaying the onset of senescence. nih.gov The promotion of leaf growth is achieved through the stimulation of both cell division and cell elongation. nih.gov In GA-deficient mutants, leaves are often smaller due to a reduction in cell size and number. Overexpression of genes involved in GA biosynthesis, such as GA 20-oxidase which catalyzes a step leading to GA9, can result in larger leaves. nih.gov
This compound's role in this process is as a substrate for the production of GA4, which then acts to promote the degradation of DELLA proteins. DELLA proteins are nuclear growth repressors that restrict cell proliferation and expansion. nih.gov By facilitating the removal of these repressors, the GA pathway, fueled by precursors like GA9, allows for the gene expression necessary for leaf growth.
Gibberellins also act as senescence inhibitors. nih.gov The application of GAs can delay the degradation of chlorophyll and other macromolecules, thus extending the functional lifespan of leaves. nih.gov Studies on postharvest pak choi have shown that gibberellin treatment maintains chlorophyll levels, reduces membrane degradation, and suppresses the expression of senescence-associated genes. nih.gov While these studies often use bioactive GAs like GA3 or GA4, the endogenous regulation of senescence relies on the plant's own biosynthetic pathways, where GA9 is a key intermediate.
Table 1: Effect of Gibberellin Levels on Maize Leaf Morphology
This table summarizes research findings on how gibberellin levels affect the shape and size of the 4th leaf in maize, comparing a GA-deficient mutant (dwarf3) and a GA-overproducing line (UBI::GA20OX-1) to their respective wild types. The data illustrates GA's role in promoting longitudinal growth while slightly restricting width and thickness.
| Genotype | Leaf Length (cm) | Leaf Width (cm) | Leaf Thickness (mm) | Length/Width Ratio |
|---|---|---|---|---|
| Wild Type (for dwarf3) | 59.7 ± 4.5 | 5.0 ± 0.2 | 0.26 ± 0.01 | 12.0 ± 0.9 |
| dwarf3 (GA-deficient) | 23.6 ± 1.6 | 5.2 ± 0.1 | 0.27 ± 0.01 | 4.5 ± 0.3 |
| Wild Type (for UBI::GA20OX-1) | 54.2 ± 1.9 | 5.3 ± 0.1 | 0.28 ± 0.01 | 10.3 ± 0.3 |
| UBI::GA20OX-1 (GA-overproducing) | 81.4 ± 3.4 | 4.5 ± 0.1 | 0.24 ± 0.01 | 18.0 ± 0.7 |
Pollen Development and Anther Dehiscence
The most direct and well-documented role for this compound is in flower development, particularly in cucumber (Cucumis sativus). Research has revealed a sophisticated system where GA9 functions as a mobile, inactive precursor essential for the development of female flowers. nih.govbiologists.com In cucumber, high levels of GA9 are produced in the ovaries and then transported to the sepals and petals. nih.govbiologists.com Within these perianth tissues, GA9 is converted by the enzyme GA 3-oxidase into the bioactive GA4. nih.govresearchgate.net This localized production of bioactive GA4 is necessary to promote the rapid growth of the petals just before anthesis (flower opening). biologists.com
This spatial separation of precursor synthesis and conversion into an active hormone is a mechanism to ensure precise hormonal control. The movement of the inactive GA9, rather than the bioactive GA4, may help maintain floral organ identity, as bioactive GAs can promote sex reversion in female flowers. nih.gov When the conversion of GA9 to GA4 is blocked, or when GA9 levels are reduced in the ovary, female flower development is arrested. This arrest can be rescued by the direct application of GA9 to the petals, confirming its crucial role as a mobile signal. nih.gov
In a broader context, gibberellins are essential for multiple stages of reproductive development, including stamen elongation, anther development, and the formation of viable pollen. nih.gov In Arabidopsis, GA deficiency leads to male sterility due to blocked anther development. nih.gov While GA9 itself has low biological activity, its conversion to GA4 is a prerequisite for these processes to occur normally. Studies comparing the efficacy of different gibberellins on restoring fertility in GA-deficient mutants have shown that GA9 has some, albeit lower, activity compared to bioactive forms like GA4, indicating it can be converted by the plant tissues to the active form to fulfill its function.
Table 2: Gibberellin Content in Cucumber Floral Organs
This table shows the distribution of the precursor this compound (GA9) and the bioactive Gibberellin A4 (GA4) across different floral organs of the cucumber plant at a key developmental stage. The data highlights that the precursor GA9 is abundant in the ovary, while the active form GA4 is highest in the sepals and petals, demonstrating the transport and conversion of GA9 for flower development.
| Floral Organ | GA9 Content (ng/g fresh weight) | GA4 Content (ng/g fresh weight) |
|---|---|---|
| Ovary | 12.5 ± 2.1 | 0.8 ± 0.2 |
| Sepals/Petals | 1.5 ± 0.3 | 5.5 ± 1.0 |
| Stigma | 3.0 ± 0.6 | 1.2 ± 0.3 |
| Pedicel | 0.5 ± 0.1 | 0.2 ± 0.05 |
Genetic and Environmental Regulation of Gibberellin A9 Homeostasis
Transcriptional Control of Gibberellin A9 Biosynthesis Genes
The concentration of GA9 is primarily dictated by the transcriptional regulation of three key gene families belonging to the 2-oxoglutarate-dependent dioxygenase (2-ODD) superfamily: GA 20-oxidases (GA20ox), GA 3-oxidases (GA3ox), and GA 2-oxidases (GA2ox). mdpi.comfrontiersin.org These enzymes catalyze the final steps in the biosynthesis of bioactive gibberellins (B7789140) and their deactivation. frontiersin.org The expression of these genes is controlled by feedback and feed-forward mechanisms, where the levels of bioactive GAs modulate the transcription of their own metabolic genes to maintain homeostasis. oup.com
GA 20-oxidases are pivotal enzymes that catalyze a series of oxidation steps converting C20-GAs into C19-GAs, directly leading to the production of GA9 from its precursor, GA12. oup.commdpi.com The expression of GA20ox genes is essential for normal plant development, with mutations often resulting in dwarfism and reduced fertility. researchgate.net
The transcription of GA20ox genes is subject to negative feedback regulation by bioactive GAs. plos.orgresearchgate.net High concentrations of active GAs, such as GA1 and GA4, suppress the expression of GA20ox genes. nih.gov This suppression is mediated by DELLA proteins, which are nuclear repressors of GA signaling. In the absence of bioactive GAs, DELLA proteins accumulate and can interact with transcription factors to modulate gene expression. Conversely, when bioactive GAs are present, they promote the degradation of DELLA proteins, which in turn can lead to a homeostatic downregulation of GA20ox transcription. oup.com Hormonal crosstalk also plays a role; for instance, auxin has been shown to up-regulate the expression of several AtGA20ox genes in Arabidopsis. nih.govnih.gov
GA 3-oxidases catalyze the final step in the biosynthesis of bioactive GAs, converting the immediate precursors GA9 and GA20 into the active forms GA4 and GA1, respectively, through 3β-hydroxylation. oup.comoup.com The activity of this gene family directly impacts the pool of GA9 by converting it into a bioactive form.
Similar to GA20ox genes, the expression of GA3ox genes is also controlled by a negative feedback loop involving bioactive GAs and DELLA proteins. oup.comresearchgate.net High levels of bioactive GAs lead to the suppression of GA3ox gene transcription. nih.gov The functional diversification of GA3ox genes allows for tissue-specific regulation of GA biosynthesis. For example, in wheat, GA3OX2 is essential for vegetative and reproductive development, while other family members are predominantly expressed in grains. oup.com In pea, the specific timing and location of PsGA3ox1 expression within internode tissue are crucial for determining the final concentration of bioactive GA1 and influencing growth. nih.govresearchgate.net
GA 2-oxidases are the primary enzymes responsible for the deactivation of gibberellins, thereby reducing the levels of bioactive GAs and their precursors, including GA9. mdpi.comfrontiersin.org They catalyze the 2β-hydroxylation of C19- and C20-GAs, converting them into inactive forms. frontiersin.orgnih.gov This catabolic process is a critical mechanism for controlling endogenous GA levels in response to developmental and environmental signals. frontiersin.org
In contrast to the feedback repression seen with biosynthesis genes, the transcription of GA2ox genes is generally up-regulated by bioactive GAs in a feed-forward mechanism. oup.complos.org This process helps to fine-tune GA levels and prevent excessive accumulation. Overexpression of GA2ox genes leads to a dwarf phenotype due to the enhanced degradation of bioactive GAs. mdpi.com The GA2ox gene family is divided into subgroups based on their substrate specificity for C19-GAs or C20-GAs. frontiersin.orgresearchgate.net This functional diversity allows for precise control over the deactivation of specific GA molecules, including GA9, throughout the plant's life cycle.
| Gene Family | Primary Function in GA9 Homeostasis | Transcriptional Regulation by Bioactive GAs |
| GA20ox | Synthesizes GA9 from GA12 precursor | Down-regulated (Negative Feedback) plos.orgnih.gov |
| GA3ox | Converts GA9 to bioactive GA4 | Down-regulated (Negative Feedback) oup.comnih.gov |
| GA2ox | Deactivates GA9 and other GAs | Up-regulated (Feed-forward) oup.complos.org |
Post-Transcriptional and Post-Translational Regulation of this compound Pathway Components
Beyond transcriptional control, the homeostasis of GA9 is regulated at post-transcriptional and post-translational levels. A key post-translational control mechanism involves the stability of DELLA proteins, which are central repressors of GA signaling. researchgate.netresearchgate.net
In the absence or at low levels of bioactive GAs, DELLA proteins accumulate in the nucleus and repress GA-responsive genes, including those involved in GA biosynthesis. youtube.com They achieve this by interacting with and inhibiting various transcription factors. mdpi.com The stability of DELLA proteins is crucial; when bioactive GA levels rise, GA binds to its nuclear receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1). mdpi.com This GA-GID1 complex then binds to a specific domain on the DELLA protein, leading to a conformational change. This change allows the DELLA protein to be recognized by an F-box protein (such as SLY1 in Arabidopsis), which is part of an SCF E3 ubiquitin ligase complex. mdpi.com The SCF complex then polyubiquitinates the DELLA protein, targeting it for degradation by the 26S proteasome. mdpi.com This degradation relieves the repression of GA-responsive genes and allows for growth and development to proceed. This entire process represents a critical post-translational regulatory hub that directly impacts the transcriptional feedback and feed-forward loops controlling the expression of GA20ox, GA3ox, and GA2ox genes, thereby regulating the levels of GA9.
Evidence also suggests post-transcriptional regulation may occur. For example, GA has been postulated to affect the stability of certain transcripts, thereby influencing protein abundance without changing gene transcription rates. nih.gov Furthermore, auxin signaling, which can influence GA metabolism, relies on a similar proteasome-dependent degradation of its own repressor proteins (Aux/IAA), suggesting a parallel post-translational regulatory logic. nih.govnih.gov
| Regulatory Component | Type of Regulation | Mechanism of Action | Impact on GA9 Homeostasis |
| DELLA Proteins | Post-Translational | Act as repressors of GA signaling. Degraded via the 26S proteasome in the presence of GA. mdpi.com | Accumulation of DELLAs alters transcription of GA metabolic genes, affecting GA9 levels. |
| GID1 Receptor | Post-Translational | Binds GA, enabling the subsequent recruitment of DELLA proteins for degradation. mdpi.com | Initiates the signaling cascade that removes DELLA repressors, thus influencing GA9-related gene expression. |
| SCF E3 Ligase | Post-Translational | Ubiquitinates the GID1-GA-DELLA complex, targeting DELLA for degradation. mdpi.com | Executes the final step leading to the destruction of DELLA proteins. |
Environmental Stress Responses Modulated by this compound
Plants modulate their growth and development in response to environmental stresses, and the GA pathway, including the homeostasis of intermediates like GA9, is a key part of this adaptive response. nih.govresearchgate.net A common strategy under adverse conditions such as drought, cold, or salinity is to restrict growth, which often involves reducing the levels of bioactive GAs. nih.govsemanticscholar.org
During drought stress, many plant species exhibit a marked decrease in the concentration of bioactive GAs. researchgate.net This reduction is a crucial adaptive response that helps conserve resources by limiting growth processes like stem elongation. The regulation of GA levels during drought is achieved in part by altering the expression of GA metabolic genes.
Research has shown that drought and osmotic stress can induce the expression of GA2ox genes, which leads to the increased deactivation of GAs, including GA9 and its bioactive derivative GA4. plos.org For example, in hybrid poplar, water deprivation elicited the activation of a suite of GA2ox and DELLA encoding genes. plos.org Transgenic poplars with up-regulated GA2ox showed not only growth inhibition but also greater drought resistance, as evidenced by higher pigment concentrations and reduced electrolyte leakage. plos.org
Simultaneously, drought stress can lead to the stabilization of DELLA proteins, the central growth repressors. By reducing the amount of bioactive GA, the GA-GID1-DELLA degradation pathway becomes less active, allowing DELLA proteins to accumulate and restrain growth. researchgate.net This growth restriction under drought is a key survival mechanism. Plants with reduced GA levels or sensitivity often show enhanced drought tolerance. maxapress.comnih.gov Therefore, the modulation of the GA pathway, including the transcriptional control of genes that determine the pool size of GA9, is a vital component of a plant's strategy to adapt to and survive drought conditions. frontiersin.org
| Stress Condition | Effect on GA Metabolic Gene Expression | Consequence for GA9/Bioactive GA Levels | Adaptive Plant Response |
| Drought | Upregulation of GA2ox genes plos.org | Decrease | Growth restriction, conservation of resources, enhanced stress tolerance researchgate.netmaxapress.comnih.gov |
Cold Stress Tolerance
Cold stress is a significant environmental factor that limits plant growth and productivity. Plants respond to cold by modulating their hormone levels to arrest growth and enhance survival. In Arabidopsis thaliana, exposure to low temperatures leads to a reduction in the levels of bioactive GAs, a process in which the catabolism of GAs plays a crucial role. researchgate.net
Research has identified a specific gibberellin 2-oxidase, AtGA2ox9, which is regulated by cold. nih.gov This enzyme is involved in the catabolism of GAs and contributes to freezing tolerance by helping to maintain low levels of bioactive GAs. While the direct impact of AtGA2ox9 on GA9 levels under cold stress is a subject of ongoing research, the upregulation of GA catabolic enzymes suggests a potential decrease in the pool of GA precursors, including GA9, to restrict growth and conserve energy for survival in freezing temperatures. In Arabidopsis, another related enzyme, AtGA2ox10, has been shown to produce GA9. nih.govnih.gov The interplay between these enzymes under cold stress is critical for maintaining GA homeostasis.
The general response to cold stress involves the stabilization of DELLA proteins, which are negative regulators of GA signaling. researchgate.net Reduced levels of bioactive GAs lead to the accumulation of DELLA proteins, which in turn restrict growth and activate stress-responsive genes, thereby enhancing cold tolerance.
| Gene/Protein | Organism | Function in Cold Stress | Effect on GA Homeostasis |
| AtGA2ox9 | Arabidopsis thaliana | Contributes to freezing tolerance | Involved in GA catabolism, helps maintain low bioactive GA levels |
| DELLA proteins | Various plants | Negative regulators of GA signaling, enhance cold tolerance | Accumulate under low GA conditions, restricting growth |
Salinity Stress Responses
Salinity is another major abiotic stress that adversely affects plant growth. The response to high salt concentrations involves a complex interplay between various hormones, with a well-documented antagonistic relationship between gibberellins and abscisic acid (ABA). Under salt stress, ABA levels generally increase, promoting stress tolerance mechanisms, while the levels of bioactive GAs tend to decrease, leading to growth inhibition. frontiersin.org This reduction in GA levels is a crucial adaptive response to conserve resources under saline conditions. researchgate.netnih.gov
While specific studies detailing the precise fluctuations of GA9 under salinity stress are limited, the general trend of reduced bioactive GA levels suggests a tightly regulated control over the entire GA biosynthetic pathway, including the production and conversion of intermediates like GA9. The regulation of GA metabolism under salt stress is a critical area of research for developing salt-tolerant crop varieties.
Other Abiotic Stresses (e.g., Nutrient Deprivation)
Nutrient availability is fundamental for plant growth, and nutrient deprivation triggers a range of adaptive responses. Gibberellins are known to be involved in mediating plant responses to the availability of essential nutrients. For instance, in maize, low nitrogen availability has been shown to reduce the levels of bioactive GAs. frontiersin.org This hormonal change is linked to modifications in root architecture, which can enhance the plant's ability to explore the soil for nutrients.
Light Quality and Quantity Effects on this compound Levels and Responses
Light is not only the primary energy source for photosynthesis but also a critical environmental signal that regulates plant development through a process known as photomorphogenesis. Plants possess sophisticated photoreceptors that perceive different wavelengths of light and initiate signaling cascades that influence various aspects of growth, including gibberellin metabolism.
Red/Far-Red Light Ratios and Photomorphogenesis
The ratio of red (R) to far-red (FR) light is a key environmental cue that plants use to perceive the proximity of neighboring vegetation. A low R:FR ratio, typical of shaded environments, triggers a suite of responses known as the shade avoidance syndrome, which includes stem and petiole elongation. This response is primarily mediated by phytochromes.
Phytochrome B (PHYB) is a key photoreceptor that perceives red and far-red light. In response to a low R:FR ratio (i.e., enrichment in far-red light), PHYB is converted to its inactive form, which leads to an increase in the biosynthesis of bioactive GAs. nih.gov This increase in GA levels promotes cell elongation, allowing the plant to grow taller and reach for more direct sunlight.
A crucial step in this light-regulated GA biosynthesis is the transcriptional regulation of genes encoding GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox). GA20-oxidases are responsible for the conversion of earlier GA precursors into GA9 and GA20. frontiersin.orgmdpi.com Studies in Arabidopsis have shown that far-red light, acting through PHYB, significantly upregulates the expression of AtGA20ox2, a key GA 20-oxidase gene. nih.gov This upregulation leads to an increased production of GA9, which is then converted to the bioactive GA4 by GA 3-oxidases, ultimately promoting petiole elongation.
| Light Condition | R:FR Ratio | Phytochrome B (PHYB) State | GA20ox Expression | This compound Level | Growth Response |
| Full Sun | High | Active (Pfr) | Basal | Basal | Normal Growth |
| Shade | Low | Inactive (Pr) | Upregulated | Increased | Elongation (Shade Avoidance) |
Photoreceptor Interactions in this compound Regulation
The regulation of gibberellin biosynthesis by light is a complex process involving multiple photoreceptors and signaling pathways. In addition to phytochromes, cryptochromes (CRY), which are blue light photoreceptors, also play a role in modulating GA metabolism.
In pea seedlings, both phytochrome A (PHYA) and phytochrome B (PHYB) are involved in regulating the transcript levels of GA 20-oxidase during de-etiolation (the transition from dark to light growth). nih.govresearchgate.net Similarly, cryptochrome 1 (CRY1) and PHYA have been shown to redundantly regulate the expression of GA metabolic enzymes. nih.gov These photoreceptors act to lower the levels of bioactive GAs in the light, which is essential for proper photomorphogenic development. nih.gov
The interaction between these different photoreceptor systems allows plants to fine-tune their GA levels, including the production of the precursor GA9, in response to the full spectrum of light in their environment. This intricate regulation ensures that growth and development are optimized for the prevailing light conditions. For instance, the expression of GA biosynthetic genes is regulated by the CONSTITUTIVE PHOTOMORPHOGENIC 1 (COP1) E3 ubiquitin ligase, a key downstream component of both phytochrome and cryptochrome signaling pathways. nih.gov
Interactions of Gibberellin A9 with Other Phytohormones
Crosstalk with Auxins in Growth Regulation
Gibberellins (B7789140) and auxins, particularly Indole-3-acetic acid (IAA), often work in concert to regulate plant growth, especially processes involving cell expansion and tissue differentiation. nih.govencyclopedia.pub Their interaction is multifaceted, involving mutual regulation of each other's biosynthesis and signaling pathways to fine-tune developmental outcomes like stem elongation, root growth, and fruit development. ijarbs.comresearchgate.netsparkl.me
Auxin has been shown to positively influence the levels of bioactive gibberellins by directly upregulating the expression of key genes in the gibberellin biosynthetic pathway. nih.govnih.gov This regulation ensures that sufficient levels of active GAs are available to support auxin-promoted growth.
Transcriptional Upregulation: Research in various plant species has demonstrated that auxin application leads to a rapid increase in the transcript levels of genes encoding GA 20-oxidases (GA20ox) and GA 3-oxidases (GA3ox), enzymes that catalyze the final steps in the formation of active GAs. nih.govnih.gov For instance, in Arabidopsis, auxin induces GA20ox expression, while in pea, it promotes PsGA3ox1 (Mendel's LE) expression. nih.govnih.gov
Transcriptional Downregulation: Concurrently, auxin can suppress the expression of genes encoding GA 2-oxidases (GA2ox), which are responsible for the deactivation of bioactive GAs. nih.govnih.gov In pea shoots, auxin treatment rapidly down-regulates the transcript levels of PsGA2ox1 and PsGA2ox2. nih.gov
Molecular Mechanism: This auxin-induced regulation of GA metabolism genes is mediated through the primary auxin signaling pathway. nih.govresearchgate.net It involves the degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) repressor proteins, which in turn releases Auxin Response Factors (ARFs), such as ARF7, to activate the transcription of target genes. nih.govresearchgate.net This response is direct and does not require new protein synthesis or the function of DELLA proteins, the main repressors of GA signaling. nih.gov
| Gene Family | Effect of Auxin | Function | Plant Species Example |
| GA20ox | Upregulation | GA Biosynthesis | Arabidopsis, Tobacco nih.gov |
| GA3ox | Upregulation | GA Biosynthesis | Pea nih.govnih.gov |
| GA2ox | Downregulation | GA Deactivation | Pea nih.govnih.gov |
The interaction is not unidirectional; gibberellins also influence auxin homeostasis and signaling to coordinate growth. GAs can modulate auxin transport and the expression of auxin-related genes.
Regulation of Auxin Transport: Gibberellins are essential for the proper function and stability of PIN-FORMED (PIN) proteins, which are key auxin efflux carriers. mdpi.com In Arabidopsis mutants deficient in GA biosynthesis or signaling, the activity of PIN1, PIN2, and PIN3 is reduced, indicating that GAs are required for efficient polar auxin transport. mdpi.com This interaction has significant physiological consequences, such as modulating root gravitropism through the stabilization of PIN2. mdpi.com
Influence on Auxin Signaling: GA signaling can impact auxin-related gene expression. mdpi.com In Arabidopsis, GAs promote hypocotyl elongation through the action of ARF6 and ARF8. mdpi.com Furthermore, a critical point of convergence for GA and auxin signaling occurs at the level of DELLA proteins. In roots, GA-induced elongation is dependent on auxin, which promotes the degradation of the DELLA protein RGA (REPRESSOR OF ga1-3). nih.gov This suggests that DELLA proteins act as integrators, modulating GA responses based on auxin signaling inputs. nih.gov
Synergistic and Antagonistic Effects with Abscisic Acid (ABA)
The relationship between gibberellins and abscisic acid (ABA) is predominantly antagonistic and is a classic example of hormonal crosstalk in plants. frontiersin.orgnih.govfrontiersin.org This antagonism is fundamental to the regulation of key developmental transitions, most notably the switch between seed dormancy and germination, as well as responses to abiotic stress. ijarbs.combohrium.commdpi.com While GA promotes processes like germination and growth, ABA acts as an inhibitor. nih.govijarbs.com
The balance between GA and ABA is tightly controlled through a mechanism of reciprocal negative regulation, where each hormone influences the metabolism and signaling pathway of the other to maintain developmental homeostasis. encyclopedia.pubmdpi.comnih.gov
Metabolic Regulation: High levels of ABA can inhibit the transcription of GA biosynthesis genes (GA20ox, GA3ox) while simultaneously promoting the expression of GA deactivation genes (GA2ox), leading to a reduction in the concentration of active GAs. nih.gov Conversely, GAs can negatively regulate the expression of key ABA biosynthesis genes, such as 9-cis-epoxycarotenoid dioxygenase (NCED). frontiersin.org This reciprocal control of metabolism is a primary mechanism for maintaining the GA/ABA ratio. arccjournals.com
Signaling Pathway Crosstalk: The antagonism extends to their signaling pathways. nih.govfrontiersin.org In barley aleurone cells, GA induces the expression of α-amylase genes via the transcription factor GAMYB. nih.govfrontiersin.org ABA suppresses this induction, in part by inhibiting the expression of GAMYB. frontiersin.org
| Hormone | Effect on GA Pathway | Effect on ABA Pathway |
| Gibberellin (GA) | - | Suppresses biosynthesis gene expression (NCED) frontiersin.org |
| Abscisic Acid (ABA) | Suppresses biosynthesis genes (GA20ox, GA3ox); Promotes deactivation genes (GA2ox) nih.gov | - |
A crucial molecular nexus for the integration of GA and ABA signals is the family of DELLA proteins, which are nuclear repressors of GA signaling. notulaebotanicae.ronih.govresearchgate.net
DELLA Proteins as Integrators: ABA can enhance the stability of DELLA proteins and prevent their GA-mediated degradation. nih.govresearchgate.net By stabilizing DELLAs, ABA effectively reinforces the repression of GA responses, thus inhibiting growth. nih.gov This mechanism is evident in root growth, where ABA's inhibitory effect is partially mediated through the stabilization of RGA. nih.gov Consequently, mutants that lack DELLA proteins show reduced sensitivity to ABA-induced growth inhibition. nih.gov
DELLA-Mediated ABA Biosynthesis: The interaction can also occur in the other direction. DELLA proteins have been found to upregulate the expression of XERICO, a gene encoding an E3 ligase that positively regulates ABA accumulation, thereby linking the GA signaling pathway back to ABA biosynthesis. nih.gov
Other Common Regulators: Besides DELLAs, other regulatory factors mediate the GA-ABA antagonism. Transcription factors such as ABSCISIC ACID INSENSITIVE 3 (ABI3), ABI4, and ABI5 are key players in ABA signaling that also interact with the GA pathway to control seed germination. frontiersin.orgfrontiersin.org For example, ABI4 directly binds to the promoters of an ABA biosynthesis gene (NCED6) and a GA-inactivating gene (GA2ox7) to fine-tune the hormonal balance. frontiersin.org
Interplay with Cytokinins in Cell Division and Differentiation
Gibberellins and cytokinins interact to regulate a wide array of developmental processes, including cell division, differentiation, and meristem function. nih.gov Their relationship is context-dependent but is often antagonistic, particularly in the control of shoot and root development. nih.govresearchgate.net
The balance between GA and cytokinin is critical for the maintenance and activity of the shoot apical meristem (SAM), the primary site of above-ground organogenesis. nih.gov Normal SAM function requires high cytokinin levels and low GA levels. nih.gov
Cytokinin's Negative Regulation of GA: Cytokinins, partly through the action of KNOTTED1-like homeobox (KNOXI) transcription factors, actively suppress GA levels within the SAM. nih.govresearchgate.net KNOXI proteins achieve this by directly repressing the expression of the GA biosynthesis gene GA20ox while simultaneously inducing the cytokinin biosynthesis gene ISOPENTENYL TRANSFERASE7 (IPT7). nih.gov Furthermore, both cytokinin and KNOXI proteins promote the expression of the GA deactivation gene GA2ox at the base of the meristem, creating a low-GA zone essential for maintaining stem cell identity. nih.gov
GA's Negative Regulation of Cytokinin: Conversely, gibberellins can inhibit cytokinin responses. nih.gov This inhibitory action is mediated, at least in part, by the SPINDLY (SPY) protein. nih.gov SPY is a negative regulator of GA signaling that also acts as a positive regulator of cytokinin signaling. nih.govnih.gov When GA levels rise, the hormone suppresses the activity of SPY, which in turn leads to an attenuation of cytokinin responses. nih.gov This reciprocal negative feedback helps to establish distinct hormonal zones for cell division (high cytokinin/low GA) and cell elongation and differentiation (high GA/low cytokinin). nih.govresearchgate.net
While the interaction is predominantly antagonistic, synergistic effects have also been observed, for example, in the promotion of flower formation and development. ipps.org
Ethylene and Gibberellin A9 Signaling Pathways
The interaction between gibberellins and ethylene is essential for regulating various developmental processes, including seed germination, seedling growth, root development, and responses to environmental stimuli like submergence and shade avoidance. nih.govindexcopernicus.comnih.gov This relationship can be synergistic or antagonistic depending on the specific process, tissue, and environmental context. researchgate.netnih.gov
Ethylene, a gaseous hormone known for its role in stress responses and ripening, can significantly modulate gibberellin homeostasis. encyclopedia.pub Several studies have demonstrated that ethylene can alter the expression of GA biosynthesis and catabolism genes. encyclopedia.pubmdpi.com For instance, in deepwater rice, ethylene accumulation triggers internodal elongation by increasing the levels of bioactive gibberellins and enhancing the tissue's responsiveness to GA. semanticscholar.orguni-kiel.de This suggests that ethylene signaling can lead to an increased flux through the GA biosynthetic pathway, including the conversion of precursors like GA9 into bioactive forms. Conversely, in other contexts, ethylene signaling has been shown to reduce bioactive GA levels, leading to an accumulation of DELLA proteins, which are key negative regulators of GA signaling. indexcopernicus.com
The crosstalk is bidirectional. Gibberellins can also influence ethylene biosynthesis. In etiolated Arabidopsis seedlings, GAs have been shown to enhance the expression of genes encoding ACC synthase (ACS), a key enzyme in the ethylene biosynthesis pathway. nih.gov This interaction is critical for the proper development of the apical hook, a structure that protects the shoot apical meristem as the seedling emerges from the soil. nih.govencyclopedia.pub The degradation of DELLA proteins, prompted by bioactive GAs, allows for the activation of transcription factors like ETHYLENE INSENSITIVE 3 (EIN3), which promotes the expression of genes required for hook formation. encyclopedia.pub
Table 1: Summary of Ethylene and Gibberellin Interactions
| Developmental Process | Nature of Interaction | Molecular Mechanism (Example) |
|---|---|---|
| Deepwater Rice Internode Elongation | Synergistic | Ethylene increases bioactive GA levels and GA responsiveness. semanticscholar.orguni-kiel.de |
| Apical Hook Development | Synergistic | GA promotes the expression of ethylene biosynthesis genes (e.g., ACS5, ACS8). nih.gov GA-induced DELLA degradation is required for ethylene-mediated hook exaggeration. nih.govencyclopedia.pub |
| Adventitious Root Growth (Rice) | Synergistic | Ethylene and GA act together to promote the number and growth rate of roots. nih.gov |
| Shade Avoidance | Synergistic | Low Red:Far-Red light enhances ethylene production, which modulates GA action to promote stem elongation. nih.gov |
| Root Growth Inhibition (Arabidopsis) | Antagonistic/Complex | Ethylene-induced root growth inhibition can be partially overcome by GA treatment. oup.com |
Brassinosteroid Integration in Developmental Processes
Brassinosteroids (BRs) are a class of steroid phytohormones that, like gibberellins, are potent promoters of plant growth, particularly cell elongation and division. nih.govnih.gov The striking similarity in the phenotypes of GA-deficient and BR-deficient mutants pointed towards a significant and cooperative interaction between these two pathways, which has since been confirmed by genetic and molecular studies. oup.comnih.gov This integration occurs at multiple levels, including the regulation of each other's biosynthesis and direct interaction between their core signaling components. nih.govnih.gov
The central mechanism for the integration of GA and BR signaling pathways involves the physical interaction between DELLA proteins, the key repressors of GA signaling, and key transcription factors of the BR signaling pathway, such as BRASSINAZOLE-RESISTANT 1 (BZR1) and BRI1-EMS-SUPPRESSOR 1 (BES1). nih.govnih.gov In the absence of bioactive GAs, accumulated DELLA proteins bind to BZR1/BES1, preventing them from binding to the promoters of their target genes. nih.gov This interaction effectively inhibits BR-mediated gene expression and growth. When bioactive GA levels rise, DELLAs are degraded, releasing BZR1/BES1 to activate the transcription of BR-responsive genes, thus promoting growth. nih.gov
The interaction between gibberellins and brassinosteroids is predominantly synergistic or additive in promoting growth processes like cell elongation. oup.comfrontiersin.org For example, the double application of GA and BR often results in a greater growth response than the application of either hormone alone. This cooperation is crucial for processes like hypocotyl elongation during photomorphogenesis. nih.gov
However, the relationship can also be antagonistic, particularly concerning hormone biosynthesis. High levels of BRs have been shown to inhibit GA biosynthesis in rice, which can be a strategy used by some pathogens to suppress plant immune responses. encyclopedia.pub Conversely, at physiological concentrations, BRs can actually upregulate the expression of GA biosynthesis genes, creating a positive feed-forward loop to promote growth. frontiersin.org The specific outcome of the interaction—whether additive or antagonistic—appears to be dependent on hormone concentrations, the specific tissue, and the developmental stage of the plant. encyclopedia.pubresearchgate.net
The crosstalk between GA and BR pathways is evident at the level of gene expression, where they mutually regulate each other's metabolism. nih.gov
BR Regulation of GA Biosynthesis: BRs have been identified as master regulators of gibberellin biosynthesis. nih.gov The BR-activated transcription factor BZR1 can directly bind to the promoters of GA biosynthetic genes, such as GA20 oxidase (GA20ox), and upregulate their expression. frontiersin.org This leads to an increase in the production of gibberellins, including the GA9 precursor, thereby enhancing GA-mediated growth. oup.comfrontiersin.org
GA Regulation of BR Biosynthesis: The influence is reciprocal, as the GA signaling pathway can also affect the expression of key BR biosynthetic genes, such as CPD and DWF4. nih.gov This regulation is often mediated by DELLA proteins. For instance, in the gai mutant of Arabidopsis, where a stabilized DELLA protein causes dwarfism, the expression of CPD and DWF4 is increased. nih.gov This suggests that DELLAs can influence BR biosynthesis, creating a complex regulatory network that balances the levels of both growth-promoting hormones.
Table 2: Gene-Level Crosstalk between Gibberellin and Brassinosteroid Pathways
| Regulating Hormone | Target Pathway | Target Genes | Effect on Gene Expression | Consequence |
|---|---|---|---|---|
| Brassinosteroid (BR) | GA Biosynthesis | GA20ox | Upregulation | Increased GA production, promoting growth. frontiersin.org |
| Gibberellin (GA) via DELLAs | BR Biosynthesis | CPD, DWF4 | Upregulation in gai mutant | GA signaling modulates BR biosynthesis. nih.gov |
Jasmonic Acid and Salicylic Acid Pathways in Defense Responses
Jasmonic acid (JA) and salicylic acid (SA) are central to plant defense against biotic threats. SA is primarily involved in responses to biotrophic and hemibiotrophic pathogens, while JA is crucial for defense against necrotrophic pathogens and insect herbivores. nih.govfrontiersin.orgresearchgate.net The interaction between the growth-oriented GA pathway and the defense-oriented JA and SA pathways is generally antagonistic, reflecting the classic "growth-defense trade-off." researchgate.netmdpi.com Plants must allocate limited resources either to growth and reproduction (promoted by GAs) or to defense (activated by JA/SA).
The antagonistic relationship is often mediated at the level of signaling components. For example, DELLA proteins, the repressors of GA signaling, have been shown to promote JA signaling by inhibiting the activity of JASMONATE ZIM-DOMAIN (JAZ) proteins, which are repressors of the JA pathway. nih.gov This means that low GA levels (and high DELLA accumulation) can prime the plant for a more robust JA-mediated defense response.
In some specific developmental contexts, however, the interaction can be synergistic. A study on trichome production in Arabidopsis found that gibberellin and jasmonic acid had a synergistic effect on inducing these defensive structures. nih.govnyu.eduresearchgate.net In contrast, salicylic acid had a negative effect on trichome production and counteracted the inductive effect of jasmonic acid, demonstrating the complex, multi-hormone regulation of a single defensive trait. nih.govresearchgate.netnih.gov The crosstalk between SA and JA is itself often antagonistic, with SA suppressing JA-dependent gene expression downstream of key signaling components. nih.govthepharmajournal.com Gibberellins can be integrated into this complex SA-JA interplay to fine-tune the balance between growth and defense.
Interactions with Strigolactones and Other Emerging Phytohormones
Strigolactones (SLs) are a more recently identified class of phytohormones that regulate diverse aspects of plant development, including shoot branching and root architecture. nih.govfrontiersin.org The signaling mechanisms for gibberellins and strigolactones share a common evolutionary origin, as both involve α/β-hydrolase-derived receptors that trigger the degradation of transcriptional repressors (DELLAs for GA, and SMXL proteins for SLs) via an F-box E3 ubiquitin ligase complex. nih.govresearchgate.net
This shared signaling logic suggests the potential for deep integration and crosstalk between the two pathways. Studies in Arabidopsis have shown that GA and a synthetic strigolactone (rac-GR24) lead to predominantly additive transcriptional changes in a largely overlapping set of genes. nih.gov This indicates that GA and SL signaling converge at the transcriptional level to co-regulate a common set of downstream targets. nih.gov
Furthermore, there is evidence of mutual regulation at the metabolic level. GA signaling has been found to repress the expression of SL biosynthesis genes in rice. mdpi.comresearchgate.net Conversely, SLs can negatively regulate GA signaling. mdpi.com This reciprocal control allows the plant to coordinate processes like shoot elongation and tiller bud outgrowth, which are influenced by both hormones. mdpi.com
Advanced Analytical Methodologies for Gibberellin A9 Profiling
Extraction and Purification Techniques from Plant Tissues
The initial and most critical step in the analysis of Gibberellin A9 from plant tissues is the extraction and subsequent purification of the analyte from a complex mixture of compounds. researchgate.net Given the trace amounts of gibberellins (B7789140) in plant tissues, these pre-treatment steps are of paramount importance for enriching the sample and removing interfering substances. researchgate.netscirp.org
A common procedure begins with the homogenization of plant tissue, often freeze-dried, followed by extraction with solvents like methanol (B129727). nih.govresearchgate.net To handle heavily pigmented tissues, techniques such as size exclusion chromatography can be employed to separate kauranoid precursors of gibberellins from compounds like chlorophyll. nih.gov Further purification often involves a sequence of steps to yield fractions suitable for advanced analysis. A procedure using C18 reverse phase columns can separate GA precursors from free GAs and their conjugates. nih.govresearchgate.net This multi-step approach ensures that the final extract is sufficiently clean for instrumental analysis, minimizing matrix effects and enhancing detection sensitivity.
Solid-Phase Extraction (SPE) is a widely adopted and essential technique for the sample cleanup and concentration of gibberellins, including GA9, from plant extracts. scirp.orgnih.govthermofisher.com This chromatographic technique uses a solid sorbent to selectively adsorb the analyte or interfering compounds from the liquid sample. thermofisher.com For gibberellin analysis, reverse-phase C18 cartridges are frequently used. scirp.org
The process typically involves conditioning the SPE cartridge, loading the crude plant extract, washing away impurities with a weak solvent, and finally eluting the retained gibberellins with a stronger organic solvent. thermofisher.com This method is highly effective in removing substances that could interfere with subsequent chromatographic analysis and can significantly concentrate the analyte, which is crucial given the low endogenous levels of GA9. scirp.orgthermofisher.com SPE is often integrated into a larger purification scheme, providing selective enrichment and efficient clean-up from complex plant extracts. researchgate.net
High-Performance Liquid Chromatography (HPLC)-Based Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of gibberellins. researchgate.netnih.gov It is particularly effective when coupled with other detection methods. In the analysis of GA9, HPLC is often used as a purification step prior to mass spectrometry. nih.gov For instance, extracts from Norway spruce were purified by HPLC before GA9 was quantified by GC-MS. nih.gov
Reversed-phase HPLC using a C18 column is the most common mode of separation for gibberellins. nih.govcipac.org The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous acidic solution and an organic solvent like methanol or acetonitrile. cipac.orgnih.gov While GAs themselves have weak UV absorption, derivatization can be employed to enhance detection by UV or fluorescence detectors. researchgate.netrsc.org However, for quantification of native GAs like GA9, HPLC is more commonly coupled with mass spectrometry, which provides superior selectivity and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly accurate method for the identification and quantification of gibberellins, including GA9. nih.govcreative-proteomics.com This technique combines the high-resolution separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. chromatographyonline.com It is particularly well-suited for the analysis of low-molecular-weight compounds like GAs. nih.gov
Prior to GC-MS analysis, gibberellins, which are non-volatile carboxylic acids, must be derivatized to increase their volatility and thermal stability. researchgate.net This is typically achieved by converting them into methyl esters and then trimethylsilyl (B98337) ethers. The derivatized GA9 is then introduced into the GC, where it is separated from other compounds based on its boiling point and interaction with the column's stationary phase. The mass spectrometer then fragments the eluted molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint for identification. creative-proteomics.com For quantification, specific ions are monitored, and their abundance is compared to that of an internal standard, often a deuterium-labeled version of the analyte. nih.gov This method has been successfully used to identify GA9 in extracts from the needles of silver fir (Abies alba). researchgate.net
| Parameter | Description | Relevance to GA9 Analysis |
|---|---|---|
| Derivatization | Chemical modification (e.g., methylation followed by silylation) to increase volatility. | Essential for making GA9 suitable for GC separation. |
| Stationary Phase | The coating inside the GC column (e.g., a nonpolar phase like DB-1). | Determines the separation efficiency of GA9 from other compounds. |
| Ionization Mode | Typically Electron Impact (EI) ionization is used. | Generates characteristic and reproducible fragmentation patterns for GA9 identification. |
| Detection Mode | Full-scan for identification or Selected Ion Monitoring (SIM) for quantification. | SIM provides higher sensitivity and selectivity for quantifying trace amounts of GA9. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), has become the method of choice for the quantitative analysis of gibberellins due to its high sensitivity, specificity, and throughput. researchgate.netcreative-proteomics.comnih.gov Unlike GC-MS, LC-MS can analyze non-volatile and polar compounds directly, often eliminating the need for derivatization. creative-proteomics.com This is a significant advantage for the analysis of acidic compounds like GA9.
The technique couples the separation capabilities of liquid chromatography with the analytical power of tandem mass spectrometry. nih.gov After chromatographic separation, the analyte is ionized, typically using an electrospray ionization (ESI) source, which is a soft ionization technique that keeps the molecule intact. The resulting molecular ion is then subjected to multiple stages of mass analysis for unambiguous identification and quantification.
To further enhance the speed and resolution of LC-based methods, Ultra-Performance Liquid Chromatography (UPLC) is often employed. UPLC systems use columns with smaller particle sizes (<2 µm), which allows for faster separations and sharper peaks compared to conventional HPLC. researchgate.net When coupled with ESI-MS/MS, UPLC provides a robust, high-throughput, and highly sensitive platform for the comprehensive profiling of gibberellins. nih.govcreative-proteomics.com
This method has been developed for the simultaneous analysis of a large number of gibberellins, including precursors and metabolites. researchgate.netnih.gov The high resolving power of UPLC allows for the baseline separation of structurally similar GAs, while the tandem MS provides the necessary selectivity to differentiate them even if they co-elute. researchgate.net This capability is crucial for accurately mapping the GA metabolic network where GA9 is a key component.
Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a scan mode used in tandem mass spectrometry that provides exceptional sensitivity and selectivity for quantitative analysis. johnshopkins.eduwikipedia.org In this mode, the first mass spectrometer (Q1) is set to select a specific precursor ion (e.g., the deprotonated molecule of GA9, [M-H]⁻), which is then fragmented in a collision cell (q2). The second mass spectrometer (Q3) is then set to monitor only a few specific, characteristic fragment ions (product ions) of that precursor. wikipedia.org
This process, known as a "transition" (precursor ion → product ion), is highly specific to the target analyte. mdpi.com By monitoring one or more of these transitions for GA9, it is possible to quantify it with very high precision and accuracy, even in the presence of a complex sample matrix. researchgate.netcreative-proteomics.com The signal-to-noise ratio is significantly improved because the mass spectrometer ignores all other ions, drastically reducing background interference. creative-proteomics.com The development of UPLC-ESI-MS/MS methods operating in MRM mode has enabled the precise quantification of dozens of gibberellins, including GA9, in a single analytical run. researchgate.netcreative-proteomics.com
| Methodology | Principle | Advantages for GA9 Analysis | Limitations |
|---|---|---|---|
| HPLC-UV/Fluorescence | Separation by LC, detection by UV absorption or fluorescence. | Good for purification; derivatization can enhance sensitivity. rsc.org | Low sensitivity and specificity for native GAs; not ideal for complex matrices. researchgate.net |
| GC-MS | Separation of volatile derivatives by GC, detection by MS. | High accuracy and resolving power; provides structural information. nih.gov | Requires derivatization, which is time-consuming. researchgate.net |
| LC-MS/MS | Separation by LC, detection by tandem MS. | High sensitivity and selectivity; no derivatization needed. researchgate.netcreative-proteomics.com | Susceptible to matrix effects. |
| UPLC-ESI-MS/MS (MRM) | Fast separation by UPLC, highly specific detection by MRM. | Highest sensitivity, selectivity, and throughput; ideal for profiling multiple GAs. creative-proteomics.com | Requires sophisticated instrumentation. |
Immunoassays and ELISA-Based Detection Methods
Immunoassays provide a sensitive and specific approach for the detection and quantification of this compound (GA9) and other gibberellins, often capable of measuring picogram quantities. nih.gov These methods are based on the principle of competitive binding, where the target analyte (GA9) competes with a labeled form of the analyte for a limited number of binding sites on an antibody specific to that analyte. The development of these assays involves raising high-affinity antisera in animals, typically rabbits, by immunizing them with a conjugate of the gibberellin and a carrier protein like bovine serum albumin (BSA). nih.gov
Radioimmunoassays (RIA) represent an early and highly sensitive type of immunoassay used for gibberellin analysis. In a typical RIA for GA9, tritiated ([³H]) gibberellins are used as the labeled competitor. nih.gov The amount of radioactivity measured in the antibody-bound fraction is inversely proportional to the concentration of unlabeled GA9 in the sample. This technique allows for the quantification of gibberellins in very small amounts of plant tissue, as little as one milligram. nih.gov
Enzyme-Linked Immunosorbent Assay (ELISA) is another widely used immunoassay format that has largely replaced RIA due to safety and cost considerations. researchgate.net The principle is similar, but instead of a radioactive label, an enzyme is conjugated to either the antigen or the antibody. In a competitive ELISA for gibberellin analysis, microtiter plates are often pre-coated with a purified anti-gibberellin antibody. elisabscience.commybiosource.com When the sample containing the target gibberellin is added along with a known quantity of enzyme-labeled gibberellin, they compete for binding to the coated antibody. abbexa.com After a washing step to remove unbound components, a substrate is added that produces a measurable colorimetric signal upon reaction with the enzyme. The intensity of the color is inversely proportional to the concentration of the gibberellin in the original sample. abbexa.comelkbiotech.com
While immunoassays are highly sensitive, their specificity can be a limitation. Antibodies raised against one gibberellin may exhibit cross-reactivity with other structurally similar gibberellins, which can lead to an overestimation of the target analyte's concentration. researchgate.net For example, antibodies developed for one GA have been shown to cross-react with others, which can complicate the interpretation of results. researchgate.net Therefore, while immunoassays are valuable for rapid screening and high-throughput analysis, results are often confirmed using more specific methods like mass spectrometry. researchgate.net
Table 1: Comparison of Immunoassay Techniques for Gibberellin Analysis
| Feature | Radioimmunoassay (RIA) | Enzyme-Linked Immunosorbent Assay (ELISA) |
|---|---|---|
| Label Type | Radioactive Isotope (e.g., ³H) | Enzyme (e.g., Horseradish Peroxidase, Alkaline Phosphatase) |
| Detection Method | Scintillation Counting | Colorimetric/Spectrophotometric Measurement |
| Primary Principle | Competitive binding between unlabeled GA9 and radiolabeled GA for a limited antibody pool. nih.gov | Competitive binding between unlabeled GA9 and enzyme-labeled GA for a limited antibody pool. mybiosource.comabbexa.com |
| Sensitivity | High, capable of detecting picogram amounts. nih.gov | High, with some kits detecting in the ng/mL range. cloud-clone.com |
| Key Advantage | High sensitivity. | Non-radioactive, lower cost, suitable for high-throughput screening. researchgate.net |
| Key Disadvantage | Use of radioactive materials, specialized equipment required. | Potential for antibody cross-reactivity with other gibberellins. researchgate.net |
Isotope-Labeled Internal Standards for Accurate Quantification
The accurate quantification of this compound using mass spectrometry (MS)-based methods relies heavily on the use of isotope-labeled internal standards. sigmaaldrich.com These standards are molecules of GA9 in which one or more atoms have been replaced with a heavier stable isotope, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). sigmaaldrich.comresearchgate.net Because these labeled standards are chemically identical to the naturally occurring (endogenous) GA9, they exhibit the same behavior during sample extraction, purification, derivatization, and chromatographic separation. clearsynth.com
The primary function of an isotope-labeled internal standard is to correct for the loss of analyte at any stage of the analytical process and to compensate for variations in ionization efficiency in the mass spectrometer (matrix effects). isolife.nl A known quantity of the labeled standard is added to the sample at the very beginning of the extraction procedure. The endogenous GA9 and the labeled internal standard are then analyzed together by MS. Since the instrument can distinguish between the light (endogenous) and heavy (labeled) forms based on their mass-to-charge ratio (m/z), the concentration of endogenous GA9 can be determined by calculating the ratio of the signal intensity of the analyte to that of the internal standard. researchgate.net
The use of stable isotopes like ²H and ¹³C is preferred because they are non-radioactive and can be incorporated into the molecule with high enrichment. isotope.com For example, studies have utilized [²H₂]GA₁₉ and [¹³C₁]GA₂₀ as internal standards for quantifying their respective unlabeled counterparts. researchgate.net This isotope dilution mass spectrometry (IDMS) approach is considered the gold standard for quantitative analysis due to its high precision and accuracy. isolife.nl
A specific strategy for enhancing the sensitivity and accuracy of gibberellin quantification involves chemical derivatization with an isotopic tag. nih.gov For instance, gibberellins from a plant extract can be derivatized with N,N-dimethyl ethylenediamine (B42938) (DMED), while the standards are derivatized with its deuterated counterpart, d₄-DMED. nih.gov This process not only improves chromatographic behavior and ionization efficiency but also introduces a consistent mass shift that facilitates accurate quantification by comparing the peak areas of the labeled and unlabeled derivatives. nih.gov While extremely effective, a potential minor issue with deuterium-labeled standards is a slight shift in chromatographic retention time compared to their non-deuterated counterparts, known as the "deuterium isotope effect," which must be accounted for during data analysis. nih.gov
Table 2: Common Stable Isotopes Used as Internal Standards for Gibberellin Analysis
| Isotope | Symbol | Common Application in GA Analysis | Rationale for Use |
|---|---|---|---|
| Deuterium | ²H or D | Incorporation into the GA molecule to create a heavier version (e.g., [²H₂]GA₁₉). researchgate.net | Chemically similar to hydrogen but with a greater mass, allowing for differentiation in MS. clearsynth.com |
| Carbon-13 | ¹³C | Incorporation into the carbon backbone of the GA molecule (e.g., [¹³C₁]GA₂₀). researchgate.net | Provides a distinct mass shift for accurate quantification via isotope dilution methods. isolife.nl |
Agricultural and Horticultural Research Applications of Gibberellin A9 Modulation
Enhancing Crop Yield and Quality Through Gibberellin A9 Manipulation
This compound (GA9) is a crucial intermediate in the biosynthesis of bioactive gibberellins (B7789140), which are plant hormones that regulate various aspects of growth and development. While direct agricultural applications focusing solely on the modulation of GA9 are not extensively documented, its position in the gibberellin metabolic pathway makes it a key target for influencing crop yield and quality. The manipulation of GA9 levels, either through genetic modification of biosynthetic enzymes or the application of growth regulators that affect its conversion, can have significant impacts on cereal grain development, tillering, and fruit crop improvement.
Fruit Crop Improvement and Parthenocarpy Induction
The role of gibberellins in fruit development is well-established, and they are known to be involved in fruit set, growth, and the induction of parthenocarpy (the development of fruit without fertilization). usda.govfrontiersin.orgcropj.com Elevated activity in the gibberellin pathway is known to promote the growth of seedless fruit, a desirable trait in many fruit and vegetable crops. usda.gov
Research on cucumber has highlighted the specific role of this compound as a mobile precursor essential for female flower development. nih.govbiologists.com In cucumber, high levels of GA precursors, including GA9, are found in the ovaries, while the bioactive GA4 is found in the sepals and petals. nih.govbiologists.com Studies have demonstrated that the biologically inactive precursor GA9 moves from the ovaries to the sepal and petal tissues, where it is then converted to the bioactive GA4, which is necessary for the development of the female flower. biologists.com
This transport of an inactive precursor is thought to be a mechanism to maintain floral organ identity, as bioactive gibberellins can promote the reversion of female flowers. biologists.com A study involving the transient expression of a catabolic GA 2-oxidase from pumpkin in cucumber ovaries led to decreased levels of both GA9 and GA4, which in turn arrested the development of female flowers. This effect could be reversed by the application of GA9 to the petals, confirming its crucial role. nih.govbiologists.com
The following table summarizes the distribution of this compound and other related compounds in the floral organs of cucumber at different developmental stages, illustrating the spatial separation of precursor and bioactive hormone.
| Developmental Stage | Organ | GA9 (ng/g FW) | GA4 (ng/g FW) |
| I | Ovary | ~1.5 | ~0.1 |
| I | Sepals/Petals | ~0.1 | ~0.8 |
| II | Ovary | ~2.5 | ~0.2 |
| II | Sepals/Petals | ~0.2 | ~1.5 |
| III | Ovary | ~1.8 | ~0.1 |
| III | Sepals/Petals | ~0.1 | ~1.2 |
Data adapted from a study on cucumber female flower development. biologists.com
Controlling Plant Architecture for Optimized Cultivation
Dwarfism and Lodging Resistance
The "Green Revolution" of the 1960s was largely driven by the introduction of semi-dwarf varieties of wheat and rice, which were developed by targeting the gibberellin pathway. frontiersin.orgnih.gov These dwarf varieties are more resistant to lodging, which is the bending or breaking of stems, often caused by wind and rain, a major cause of yield loss in cereal crops. frontiersin.orgmdpi.com
Gibberellin deficiency or insensitivity leads to a dwarf phenotype, which can be beneficial in preventing lodging. frontiersin.org While research has not specifically focused on manipulating GA9 for this purpose, it is clear that as a key precursor to bioactive gibberellins, its metabolism is a critical control point. For instance, the wheat gene Rht24 enhances the expression of the enzyme TaGA2ox-A9, which deactivates gibberellins, leading to reduced plant height without a negative impact on yield. researchgate.net This demonstrates that modulating the levels of enzymes that act on gibberellins, including those downstream of GA9, can be an effective strategy for inducing dwarfism and improving lodging resistance.
Increased Biomass Production
While dwarfism is desirable in many cereal crops, in other contexts, such as forage crops or plants grown for biofuels, increased biomass is the primary goal. Gibberellins are known to promote cell elongation and division, and thus can lead to increased biomass accumulation. nih.govnih.govresearchgate.netresearchgate.net
The following table illustrates the general effects of manipulating gibberellin levels on plant height and biomass, based on studies in transgenic tobacco.
| Genetic Modification | Phenotype | Plant Height | Biomass Production |
| Overexpression of GA20-oxidase | Elongated | Increased | Increased |
| Overexpression of GA2-oxidase | Stunted | Decreased | Decreased |
This table represents the general findings from studies on gibberellin metabolism and does not pertain specifically to this compound. nih.govnih.gov
Accelerating or Delaying Reproductive Development in Specific Crops
The timing of the transition from vegetative to reproductive growth is a critical factor in the life cycle of a plant and has significant implications for crop production. Gibberellins are known to play a crucial role in regulating flowering time in many plant species. nih.govtum.dedntb.gov.uafrontiersin.org The manipulation of gibberellin levels, including that of the precursor this compound, can be used to either accelerate or delay flowering, depending on the specific needs of a crop and its growing environment.
In many long-day plants, such as Arabidopsis and barley, gibberellins promote flowering. tum.de In these species, mutants that are deficient in gibberellin biosynthesis exhibit a significant delay in flowering time. tum.de Conversely, the application of gibberellins can often induce flowering in the absence of the appropriate environmental cues, such as long days. frontiersin.org
In contrast, in some other plants, including many fruit trees, gibberellins can inhibit flowering. dntb.gov.ua The application of gibberellins during the flowering induction period can reduce the number of flowers produced. dntb.gov.ua This inhibitory effect can be useful in horticulture for managing crop load and fruit quality.
The specific role of this compound in flowering is primarily as a precursor to the bioactive GA4. As demonstrated in cucumber, the transport of GA9 from the ovary to the perianth is a key step in female flower development. nih.govbiologists.com This highlights the importance of the spatial and temporal regulation of GA9 metabolism in controlling reproductive development.
The ability to manipulate flowering time through the modulation of the gibberellin pathway has significant practical applications. For example, delaying flowering in barley through the use of gibberellin inhibitors can help to align the flowering period with more favorable environmental conditions, thereby maximizing yield. frontiersin.org Conversely, accelerating flowering can be beneficial for shortening the crop cycle and for breeding purposes.
The following table summarizes the general effects of gibberellins on flowering in different types of plants.
| Plant Type | Effect of Gibberellins on Flowering |
| Long-day plants (e.g., Arabidopsis, barley) | Promotive |
| Many fruit trees (e.g., Citrus) | Inhibitory |
This table provides a general overview and the specific response can vary between species. tum.dedntb.gov.ua
Future Perspectives and Unanswered Questions in Gibberellin A9 Research
Elucidation of Novel Gibberellin A9 Signaling Components and Regulatory Networks
While the core gibberellin (GA) signaling pathway involving GID1 receptors and DELLA proteins is well-established, the specific regulatory networks governing GA9 are less understood. plantae.org Future research will likely focus on identifying novel proteins and transcription factors that interact with the GA9-responsive signaling cascade. For instance, the discovery of microRNAs, such as OsmiR396m in rice, which modulates GA signaling, highlights the complexity of these networks. plantae.org This microRNA has been shown to interact with GA-responsive growth regulating factors (GRFs), and its overexpression leads to a dwarf phenotype that cannot be rescued by GA application. plantae.org This suggests a negative feedback loop where GA binding to its receptor leads to DELLA degradation, releasing transcription factors that upregulate OsmiR396, which in turn represses GA-responsive genes. plantae.org
Further investigation is needed to uncover additional layers of regulation, including post-translational modifications of signaling components and their tissue-specific interactions. nih.govcsic.es Understanding how these intricate networks integrate environmental and developmental cues to control GA9 levels and responses is a critical area for future exploration. nih.gov
Systems Biology Approaches to this compound Network Analysis
The complexity of GA signaling necessitates a systems-level understanding. nih.gov Systems biology, which integrates high-throughput omics data with computational modeling, offers a powerful approach to unravel the intricate network of interactions involving GA9. researchgate.netrothamsted.ac.uk By combining transcriptomics, proteomics, and metabolomics data, researchers can construct comprehensive models of the GA9 metabolic and signaling network. nih.govnih.gov
High-Throughput Screening for this compound Modulators and Agonists/Antagonists
The development of high-throughput screening (HTS) assays is crucial for identifying novel chemical modulators of GA9 metabolism and signaling. capes.gov.br These modulators can be valuable research tools and may have applications in agriculture. HTS platforms can be designed to screen large chemical libraries for compounds that either enhance (agonists) or inhibit (antagonists) the activity of enzymes involved in GA9 biosynthesis or degradation, or that interfere with GA9 signaling components. tandfonline.com
For instance, screening for inhibitors of GA 2-oxidase (GA2ox), an enzyme that deactivates GAs, has led to the identification of specific chemical compounds. tandfonline.com Such inhibitors could potentially be used to increase the levels of active GAs in plants. The development of robust and automated HTS systems, often utilizing fluorescence-based assays, will accelerate the discovery of new and specific GA9 modulators. capes.gov.br
Single-Cell Resolution Studies of this compound Action and Transport
Understanding the precise spatial and temporal distribution of GA9 and its signaling components is essential for a complete picture of its function. Recent technological advancements are making it possible to study these processes at the single-cell level. Measuring GA contents and the expression of related genes in individual cells will provide a high-resolution map of GA dynamics within different tissues and cell types. oup.com
While the transport of some GAs has been studied, the specific mechanisms for GA9 movement between cells and over long distances remain largely unknown. researchgate.net Identifying the transporters responsible for GA9 influx and efflux will be a significant step forward. researchgate.netmdpi.com Techniques such as single-cell RNA sequencing and advanced imaging can be employed to elucidate the cell-type-specific regulation of GA9 metabolism, transport, and signaling, revealing how these processes are coordinated to control plant growth and development. oup.com
Application of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize GA9 research. nih.gov These computational tools can analyze vast and complex biological datasets to identify patterns and make predictions that are not apparent through traditional analysis. scholarpublishing.org For example, ML algorithms have been used to develop prediction tools for enzymes in the GA metabolic pathway with high accuracy. scholarpublishing.orgresearchgate.net
AI can be applied to:
Predict protein function: Develop models to predict the function of uncharacterized proteins in the GA9 pathway. scholarpublishing.orgresearchgate.net
Analyze regulatory networks: Decipher complex regulatory networks from large-scale omics data.
Optimize agricultural applications: Predict optimal conditions for applying GA-related compounds to improve crop yields. nih.gov
The integration of AI and ML into GA research will undoubtedly accelerate the pace of discovery and lead to a more profound understanding of GA9's role in plant biology. nih.gov
Translational Research for Sustainable Agriculture and Climate Change Adaptation
Research on GA9 has significant potential for translational applications in agriculture, particularly in the context of sustainability and climate change. marketresearchfuture.com By manipulating GA9 levels and signaling, it may be possible to develop crops with improved traits, such as increased yield, enhanced stress tolerance, and better resource utilization. brazilianjournals.com.brmdpi.com
For example, understanding how GA9 is involved in responses to abiotic stresses like drought and salinity could lead to the development of climate-resilient crops. brazilianjournals.com.br Furthermore, the use of microbial gibberellins (B7789140) as bio-stimulants is a promising area for sustainable agriculture. acs.org Translating fundamental knowledge of GA9 biology into practical applications will be a key focus for future research, contributing to global food security in a changing world. mdpi.com
Q & A
Q. What experimental designs are recommended to quantify GA9's bioactivity in plant growth regulation, and how can confounding variables be minimized?
Methodological Answer:
- Model Systems : Use standardized plant models (e.g., Arabidopsis thaliana, rice) with well-characterized GA biosynthesis pathways. Include GA-deficient mutants as controls .
- Treatment Protocols : Apply GA9 at concentrations spanning 10<sup>−7</sup> to 10<sup>−4</sup> M, with solvent controls (e.g., ethanol or DMSO) to account for carrier effects .
- Environmental Controls : Regulate light cycles, temperature, and humidity to minimize phenotypic variability. Replicate experiments across multiple growth chambers .
- Quantitative Metrics : Measure hypocotyl/stem elongation at 24-hour intervals using digital calipers or image-based tools (e.g., ImageJ). Pair with hormone quantification via LC-MS/MS, including deuterated GA9 as an internal standard .
Advanced Research Question
Q. How can researchers resolve contradictions in GA9's reported dual roles in promoting cell elongation and inhibiting root development?
Methodological Answer:
- Context-Specific Analysis : Segment experiments by tissue type (aerial vs. root) and developmental stage. Use tissue-specific promoters to drive GA9 biosynthesis genes (e.g., GA3ox1) in transgenic lines .
- Cross-Study Comparison : Conduct meta-analyses of published transcriptomic datasets (e.g., NCBI GEO) to identify GA9-responsive genes with opposing expression patterns in shoots vs. roots .
- Hormonal Crosstalk : Co-apply GA9 with auxin/ABA inhibitors and quantify downstream markers (e.g., EXPANSIN genes for elongation; SCR/SCARECROW for root patterning) .
- Mechanistic Validation : Perform chromatin immunoprecipitation (ChIP) to test if GA9-mediated repression in roots involves DELLA protein interactions with root-specific transcription factors .
Basic Research Question
Q. What are the best practices for extracting and purifying GA9 from plant tissues to ensure analytical precision?
Methodological Answer:
- Extraction Protocol : Homogenize tissues in 80% methanol with 1% acetic acid, centrifuge at 10,000×g, and concentrate supernatants via rotary evaporation. Use C18 solid-phase extraction columns for purification .
- Quality Controls : Spike samples with isotopically labeled GA9 (e.g., <sup>2</sup>H-GA9) to calculate recovery rates (target >85%). Validate specificity via GC-MS fragmentation patterns compared to authentic standards .
- Reprodubility : Report extraction efficiency, limit of detection (LOD), and intra-/inter-assay variability in supplementary materials .
Advanced Research Question
Q. What integrative approaches can elucidate GA9's interaction with environmental stressors like salinity or drought?
Methodological Answer:
- Multifactorial Experiments : Employ split-root systems to isolate GA9 effects under localized stress. Combine osmotic stress agents (e.g., PEG-6000) with GA9 treatments and monitor ROS scavenging enzymes .
- Omics Integration : Pair RNA-seq (to identify GA9-regulated stress genes) with metabolomics (e.g., ABA/GA9 ratio shifts) and validate via CRISPR-Cas9 knockout lines .
- Field Trials : Conduct trials in controlled-environment agriculture (CEA) systems to simulate drought/salinity while measuring GA9 levels and yield parameters .
Basic Research Question
Q. How should dose-response studies for GA9 be structured to determine its physiological threshold effects?
Methodological Answer:
- Concentration Gradients : Test 6–8 logarithmic doses (e.g., 10<sup>−8</sup> to 10<sup>−3</sup> M) with ≥3 biological replicates per dose .
- Nonlinear Modeling : Fit data to sigmoidal curves (e.g., four-parameter logistic model) to calculate EC50 and Hill coefficients. Use software like GraphPad Prism .
- Negative Controls : Include GA biosynthesis inhibitors (e.g., paclobutrazol) to confirm GA9-specific responses .
Advanced Research Question
Q. What computational tools can model GA9's spatial-temporal distribution in plant tissues, and how can these predictions be experimentally validated?
Methodological Answer:
- Predictive Modeling : Use finite element analysis (FEA) software (e.g., COMSOL) to simulate GA9 diffusion patterns based on tissue porosity and vascular architecture. Validate with fluorescence-labeled GA9 analogs tracked via confocal microscopy .
- Machine Learning : Train convolutional neural networks (CNNs) on histological images to predict GA9 accumulation zones. Cross-reference with LC-MS/MS data from microdissected tissues .
Basic Research Question
Q. Which statistical methods are most appropriate for analyzing GA9's dose-dependent effects on gene expression?
Methodological Answer:
- ANOVA with Post Hoc Tests : Apply Tukey’s HSD for pairwise comparisons across doses. Use Benjamini-Hochberg correction for transcriptomic datasets to control false discovery rates (FDR) .
- Cluster Analysis : Group co-expressed GA9-responsive genes via hierarchical clustering or K-means. Validate clusters with Gene Ontology (GO) enrichment tools like AgriGO .
Advanced Research Question
Q. How can researchers address discrepancies in GA9 receptor (GID1) binding affinity reported across in vitro versus in vivo assays?
Methodological Answer:
- Biophysical Validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure GID1-GA9 binding kinetics in vitro. Compare with in vivo FRET-based sensors in plant protoplasts .
- Mutagenesis Screens : Identify GID1 domains critical for GA9 binding via alanine-scanning mutagenesis. Correlate structural changes (via X-ray crystallography) with phenotypic rescue in GA-deficient mutants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
